Tilapertin
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-[4-[(R)-phenyl-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c21-20(22,23)17-8-4-7-16(13-17)19(15-5-2-1-3-6-15)25-11-9-24(10-12-25)14-18(26)27/h1-8,13,19H,9-12,14H2,(H,26,27)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLQJNCGZVDZFV-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)O)[C@H](C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801032317 | |
| Record name | Tilapertin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801032317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000690-85-6 | |
| Record name | 4-[(R)-Phenyl[3-(trifluoromethyl)phenyl]methyl]-1-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000690-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tilapertin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000690856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tilapertin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801032317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TILAPERTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2SV488G98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tilapertin: A Technical Guide to its Mechanism of Action as a Glycine Transporter 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilapertin (formerly AMG-747) is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1).[1][2] Its mechanism of action is centered on the potentiation of N-methyl-D-aspartate (NMDA) receptor signaling by increasing synaptic concentrations of glycine, an NMDA receptor co-agonist.[3] Developed as a potential adjunctive therapy for the negative symptoms of schizophrenia, this compound's clinical development was halted due to a severe adverse event.[3] This guide provides a detailed overview of the preclinical and clinical data on this compound's mechanism of action, including quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: GlyT1 Inhibition
This compound exerts its pharmacological effects by selectively inhibiting the glycine transporter type 1 (GlyT1).[1][2] GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons.[3] By blocking this transporter, this compound leads to an accumulation of glycine in the synapse, thereby enhancing the activation of NMDA receptors, which require both glutamate and a co-agonist (glycine or D-serine) for full activation.[3] This mechanism is based on the glutamate hypofunction hypothesis of schizophrenia, which posits that a deficit in NMDA receptor signaling contributes to the negative and cognitive symptoms of the disorder.[3]
Signaling Pathway
The signaling cascade initiated by this compound's inhibition of GlyT1 and subsequent potentiation of NMDA receptor activity is depicted below.
Preclinical Pharmacology
Preclinical studies have demonstrated this compound's potency and in vivo activity.
Quantitative Data: In Vitro Inhibition of GlyT1
| Species | IC50 (nM) |
| Human | 75 |
| Rat | 95 |
| Dog | 205 |
| Table 1: In vitro inhibitory potency of this compound on GlyT1 across different species. |
Quantitative Data: In Vivo Effects in Rats
| Parameter | Value |
| Minimal Effective Dose (NOR test) | 0.1 mg/kg (p.o.) |
| CSF Glycine Increase | Dose-dependent |
| Table 2: In vivo pharmacodynamic effects of this compound in rats. |
Experimental Protocols
2.3.1. GlyT1 Inhibition Assay (General Protocol)
While the specific protocol for this compound is not publicly available, a general radioligand binding assay to determine GlyT1 inhibition would involve the following steps:
-
Tissue Preparation: Membranes are prepared from cells stably expressing the human, rat, or dog GlyT1 transporter.
-
Radioligand: A radiolabeled ligand that binds to GlyT1, such as [³H]-glycine or a specific GlyT1 inhibitor radioligand, is used.
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.
2.3.2. Novel Object Recognition (NOR) Test in Rats (General Protocol)
The NOR test is used to assess cognition, particularly recognition memory, in rodents.[4]
-
Habituation: Rats are individually habituated to the testing arena in the absence of any objects.
-
Training (Familiarization) Phase: Each rat is placed in the arena with two identical objects and the time spent exploring each object is recorded for a set period.
-
Retention Interval: The rat is removed from the arena for a specific duration.
-
Testing Phase: The rat is returned to the arena, where one of the original objects has been replaced with a novel object. The time spent exploring the familiar and the novel object is recorded.
-
Data Analysis: A discrimination index is calculated to determine the preference for the novel object, which is indicative of intact recognition memory.
Clinical Development and Phase 2 Trial Results
This compound was evaluated in two Phase 2 clinical trials as an adjunctive treatment for enduring negative symptoms in patients with schizophrenia.[3] The studies were terminated prematurely due to a case of Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis in a participant receiving the 40 mg dose.[3]
Study Design
-
Design: Pooled analysis of two randomized, double-blind, placebo-controlled, multicenter Phase 2 studies.[3]
-
Participants: Adults with a diagnosis of schizophrenia who were stabilized on antipsychotic medication. [4. 10]
-
Intervention: Participants were randomized to receive daily oral doses of this compound (5 mg, 15 mg, or 40 mg) or placebo as an add-on to their existing antipsychotic therapy for 12 weeks.[3]
-
Primary Endpoint: Change from baseline in the Negative Symptom Assessment-16 (NSA-16) total score at week 12.[3]
-
Secondary Endpoints: Included the Positive and Negative Syndrome Scale (PANSS) Negative Symptom Factor Score (NSFS).[3]
Efficacy Results
Due to the early termination of the trials, the planned statistical power was not reached.
| Endpoint | 5 mg this compound | 15 mg this compound | 40 mg this compound | Placebo |
| Change in NSA-16 Total Score at Week 12 | No significant difference | No significant difference | No significant difference | - |
| Change in PANSS NSFS at Week 12 | Not reported | Statistically significant improvement (p<0.05) | Not reported | - |
| Table 3: Summary of Efficacy Results from the Pooled Analysis of Phase 2 Trials of this compound.[3] |
The results suggested a potential inverted-U dose-response curve, with the 15 mg dose showing a statistically significant improvement in a secondary measure of negative symptoms, while the lower and higher doses did not.[3]
Safety and Tolerability
The clinical development of this compound was halted due to a single case of Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis in a patient receiving the 40 mg dose.[3]
Conclusion
This compound is a potent and selective GlyT1 inhibitor that was developed to address the unmet need for treatments for the negative symptoms of schizophrenia. Its mechanism of action, centered on enhancing NMDA receptor function by increasing synaptic glycine, is well-supported by preclinical data. While Phase 2 clinical trials showed a signal of efficacy at a specific dose, the development program was terminated due to a severe adverse drug reaction. The available data on this compound provide valuable insights into the therapeutic potential and challenges of targeting the glycine modulatory site of the NMDA receptor for the treatment of schizophrenia.
References
- 1. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy and safety of the glycine transporter type-1 inhibitor AMG 747 for the treatment of negative symptoms associated with schizophrenia [pubmed.ncbi.nlm.nih.gov]
- 4. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Tilapertin (AMG 747): A Technical Whitepaper on a Glycine Transporter 1 (GlyT1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilapertin (formerly AMG 747) is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1). This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies used for its characterization. By inhibiting GlyT1, this compound increases synaptic concentrations of glycine, a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This modulation of NMDA receptor activity has been investigated as a therapeutic strategy for the negative symptoms of schizophrenia. This whitepaper summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and drug development workflows to serve as a resource for researchers in neuroscience and drug discovery.
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and glutamatergic neurotransmission, is implicated in the pathophysiology of schizophrenia. Hypofunction of the NMDA receptor has been particularly linked to the negative and cognitive symptoms of the disorder, which are poorly addressed by current antipsychotic medications. Glycine acts as an essential co-agonist at the NMDA receptor, and its synaptic concentration is tightly regulated by the glycine transporter type 1 (GlyT1). Inhibition of GlyT1 presents a promising therapeutic approach to enhance NMDA receptor function by increasing the availability of synaptic glycine.
This compound is a novel, orally bioavailable small molecule designed as a selective inhibitor of GlyT1. Preclinical studies have demonstrated its ability to increase glycine levels in the cerebrospinal fluid (CSF), and it has been evaluated in clinical trials for the treatment of negative symptoms associated with schizophrenia. This document will delve into the technical details of this compound's pharmacology and clinical development.
Mechanism of Action
This compound is a selective inhibitor of the glycine transporter type 1 (GlyT1). GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. By blocking this reuptake mechanism, this compound leads to an elevation of extracellular glycine concentrations in the vicinity of NMDA receptors. As glycine is a requisite co-agonist for the activation of NMDA receptors by glutamate, this increased availability of glycine potentiates NMDA receptor-mediated neurotransmission. This enhancement of glutamatergic signaling is hypothesized to ameliorate the negative symptoms and cognitive deficits associated with schizophrenia.
Quantitative Data
The following tables summarize the key quantitative data for this compound (AMG 747) from preclinical and clinical studies.
Table 1: In Vitro Potency of this compound (AMG 747)
| Parameter | Species | Value (nM) |
| IC50 | Human GlyT1 | 75[1] |
| Rat GlyT1 | 95[1] | |
| Dog GlyT1 | 205[1] | |
| Ki | Human GlyT1 | Not explicitly reported. The Ki value represents the binding affinity of the inhibitor and can be calculated from the IC50 value using the Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)), where [S] is the substrate (glycine) concentration and Km is the Michaelis-Menten constant of the substrate for the transporter. Without the specific Km and substrate concentration used in the assay, a precise Ki value cannot be determined from the available data. |
Table 2: Phase 2 Clinical Trial Results of this compound (AMG 747) in Schizophrenia (Pooled Data) [2]
| Endpoint | Placebo | This compound 5mg | This compound 15mg | This compound 40mg |
| Primary Endpoint | ||||
| Change from Baseline in NSA-16 Total Score (Week 12) | No significant difference between groups | No significant difference between groups | No significant difference between groups | No significant difference between groups |
| Secondary Endpoints | ||||
| Mean Decrease in PANSS Negative Symptom Factor Score (Week 12) | - | - | Statistically significant improvement (p<0.05) vs. Placebo | No significant difference vs. Placebo |
| Mean Decrease in NSA-16 Global Score (Week 12) | - | - | Statistically significant improvement (p<0.05) vs. Placebo | No significant difference vs. Placebo |
| Safety | ||||
| Adverse Events | Similar rates across all groups | Similar rates across all groups | Similar rates across all groups | One case of Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis (SJS/TEN) led to early trial termination. |
Experimental Protocols
In Vitro Glycine Uptake Inhibition Assay
This protocol describes a typical method for determining the IC50 value of a GlyT1 inhibitor like this compound.
Objective: To measure the concentration of this compound required to inhibit 50% of glycine uptake mediated by GlyT1 in a cellular system.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing human GlyT1.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).
-
[³H]-glycine (radiolabeled glycine).
-
This compound stock solution (in DMSO).
-
Scintillation cocktail and a scintillation counter.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the HEK293-hGlyT1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is low (e.g., <0.1%) to avoid non-specific effects.
-
Assay Initiation:
-
On the day of the assay, aspirate the culture medium from the wells and wash the cells once with assay buffer.
-
Add the different concentrations of this compound or vehicle (assay buffer with DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
-
Glycine Uptake:
-
Initiate the uptake reaction by adding a solution of [³H]-glycine (at a concentration close to its Km for GlyT1) to each well.
-
Incubate the plate for a short, defined period (e.g., 10-20 minutes) at room temperature. The incubation time should be within the linear range of glycine uptake.
-
-
Assay Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer to remove unincorporated [³H]-glycine.
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a commercially available lysis reagent) to each well.
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (measured in the presence of a high concentration of a known GlyT1 inhibitor or in non-transfected cells) from all values.
-
Plot the percentage of inhibition of glycine uptake against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's action at the glutamatergic synapse.
Caption: Experimental workflow for the preclinical characterization of a GlyT1 inhibitor.
References
Tilapertin's Engagement with the Glycine Transporter Type 1 (GlyT1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilapertin (AMG-747) is a potent, selective, and orally bioavailable small molecule inhibitor of the glycine transporter type 1 (GlyT1). By blocking the reuptake of glycine in the central nervous system, this compound elevates synaptic glycine levels, thereby enhancing N-methyl-D-aspartate (NMDA) receptor function. This mechanism holds therapeutic potential for addressing the negative and cognitive symptoms of schizophrenia, which are thought to be associated with NMDA receptor hypofunction. This technical guide provides a comprehensive overview of this compound's interaction with GlyT1, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the underlying biological pathways and experimental workflows.
Introduction to GlyT1 and the Role of this compound
The glycine transporter type 1 (GlyT1) is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft and extracellular space into neurons and glial cells. In glutamatergic synapses, glycine acts as an essential co-agonist at the NMDA receptor. For the NMDA receptor to be activated by glutamate, glycine must also be bound to its recognition site on the GluN1 subunit. By controlling the concentration of synaptic glycine, GlyT1 plays a crucial role in modulating NMDA receptor activity.
Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly its negative and cognitive symptoms. Direct agonism of the NMDA receptor carries the risk of excitotoxicity. Therefore, a more nuanced approach is to modulate NMDA receptor function by increasing the availability of its co-agonist, glycine.
This compound is a novel inhibitor of GlyT1 that has been investigated for its potential as a treatment for schizophrenia. By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft, which is hypothesized to potentiate NMDA receptor signaling and alleviate the symptoms of schizophrenia.[1][2]
Quantitative Data on this compound's Inhibition of GlyT1
This compound has been characterized as a nanomolar potent inhibitor of GlyT1. The following tables summarize the available quantitative data on its in vitro and in vivo activity.
Table 1: In Vitro Inhibition of GlyT1 by this compound
| Species | IC50 (nM) |
| Human | 75 |
| Rat | 95 |
| Dog | 205 |
Data from a 2013 conference abstract by Treanor, J. et al. on the preclinical characterization of AMG-747.[1]
Table 2: In Vivo Pharmacodynamic Effects of this compound in Rats
| Parameter | Value | Route of Administration |
| Minimal Effective Dose (MED) for increasing CSF glycine | 0.3 mg/kg | Oral |
| MED for improving Novel Object Recognition (NOR) | 0.1 mg/kg | Oral |
Data from a 2013 conference abstract by Treanor, J. et al. on the preclinical characterization of AMG-747.[1]
Table 3: Overview of this compound Phase II Clinical Trials for Schizophrenia
| Parameter | Details |
| Study Design | Two Phase 2, randomized, double-blind, placebo-controlled studies |
| Population | Adults with schizophrenia stabilized on antipsychotic medication |
| Treatment Arms | Placebo, this compound (5 mg/day), this compound (15 mg/day), this compound (40 mg/day) as add-on therapy |
| Primary Endpoint | Change from baseline in Negative Symptom Assessment (NSA)-16 total score at week 12 |
| Key Findings | - No significant difference between groups on the primary endpoint. - The 15 mg dose showed a greater decrease in the Positive and Negative Syndrome Scale (PANSS) Negative Symptom Factor Score compared to placebo. - Studies were terminated early due to a case of Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis in a participant receiving the 40 mg dose. |
Information is based on the publication by Dunayevich E, et al. (2017).[3]
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling and GlyT1 Inhibition
The following diagram illustrates the role of GlyT1 in modulating NMDA receptor signaling and the mechanism of action of this compound.
Caption: NMDA receptor activation and GlyT1 inhibition by this compound.
Experimental Workflow for Assessing GlyT1 Inhibition
The diagram below outlines a typical workflow for determining the inhibitory activity of a compound like this compound on GlyT1 using a radiolabeled glycine uptake assay.
References
- 1. | BioWorld [bioworld.com]
- 2. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of the glycine transporter type-1 inhibitor AMG 747 for the treatment of negative symptoms associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Tilapertin: A Technical Overview of its Chemical Structure and Properties
Tilapertin, also known as AMG-747, is an investigational drug that has been evaluated for its potential as an antipsychotic agent.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
This compound is a synthetic molecule belonging to the piperazine class of compounds. Its chemical structure is characterized by a central piperazine ring linked to a diphenylmethyl group and an acetic acid moiety.
| Identifier | Value |
| IUPAC Name | (4-{(R)-Phenyl[3-(trifluoromethyl)phenyl]methyl}-1-piperazinyl)acetic acid[1] |
| SMILES | c1ccc(cc1)--INVALID-LINK--N3CCN(CC3)CC(=O)O[1] |
| InChI Key | MDLQJNCGZVDZFV-LJQANCHMSA-N[1] |
| CAS Number | 1000690-85-6[1][2][3] |
| Molecular Formula | C20H21F3N2O2[1][2][3] |
| Synonyms | AMG-747[1][4] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value |
| Molar Mass | 378.395 g·mol−1[1] |
| Molecular Weight | 378.39[2][3] |
| Solubility | 10 mM in DMSO[3] |
| Biological Half-life | 31 hours (average)[2] |
| Volume of Distribution | 28 Liters (average)[2] |
Pharmacological Profile
This compound's primary mechanism of action is the inhibition of the glycine transporter type 1 (GlyT1).[1][4] This inhibition leads to an increase in the concentration of glycine in the synaptic cleft, which can modulate neurotransmission.
| Parameter | Value |
| Mechanism of Action | Glycine reuptake inhibitor[1] |
| Target | Glycine transporter type 1 (GlyT1)[3][4] |
| Potency | Nanomolar potent[4] |
| Administration | Oral[4] |
Mechanism of Action and Signaling Pathway
This compound functions by blocking the GlyT1 transporter, which is responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons and surrounding glial cells. By inhibiting this transporter, this compound effectively increases the extracellular concentration of glycine. Glycine is a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and neurotransmission. Enhanced activation of NMDA receptors is hypothesized to alleviate some of the symptoms associated with schizophrenia.
Experimental Protocols
In Vivo Efficacy Assessment in a Rodent Model
This protocol describes a general method for evaluating the in vivo effects of this compound on glycine levels in the cerebrospinal fluid (CSF) of rats, an experiment mentioned in the literature.[4]
-
Animal Model: Male Sprague-Dawley rats are used. They are housed individually with ad libitum access to food and water.
-
Drug Administration: this compound is administered orally. A control group receives a vehicle solution.
-
CSF Collection: At specified time points post-administration, CSF samples are collected from the cisterna magna under anesthesia.
-
Glycine Concentration Analysis: The collected CSF samples are analyzed using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection, to quantify the concentration of glycine.
-
Data Analysis: The glycine concentrations in the CSF of the this compound-treated group are compared to the vehicle-treated control group to determine the effect of the drug on extracellular glycine levels.
Clinical Development and Status
This compound was investigated as a potential add-on therapy for schizophrenia.[1] However, clinical trials were halted due to a severe adverse event, specifically a case of Stevens–Johnson syndrome in a study participant.[1] Consequently, the development of this compound for this indication was discontinued.
References
Tilapertin's Impact on Neuronal Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilapertin (formerly AMG 747) is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1). By blocking the reuptake of glycine in the synaptic cleft, this compound enhances the concentration of this crucial co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This potentiation of NMDA receptor (NMDAR) activity is the primary mechanism through which this compound is hypothesized to exert its effects on neuronal function, including potential benefits for cognitive impairment associated with schizophrenia. This technical guide provides an in-depth exploration of the core neuronal signaling pathways modulated by this compound, focusing on the downstream cascades involving cAMP response element-binding protein (CREB) and glycogen synthase kinase-3β (GSK-3β). While direct experimental data on this compound's impact on these specific downstream effectors is emerging, this document synthesizes the established mechanisms of GlyT1 inhibition and NMDAR signaling to provide a comprehensive overview for research and drug development professionals.
Introduction to this compound and its Primary Mechanism of Action
This compound is a small molecule inhibitor of GlyT1, a sodium- and chloride-dependent transporter responsible for clearing glycine from the synaptic space. Glycine is an essential co-agonist for the activation of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[1] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly its cognitive and negative symptoms. By inhibiting GlyT1, this compound increases the synaptic availability of glycine, thereby enhancing NMDA receptor-mediated neurotransmission.[1][2] Clinical trials with this compound (AMG 747) have explored its efficacy and safety in treating negative symptoms associated with schizophrenia.[3]
The this compound-NMDA Receptor Signaling Cascade
The central tenet of this compound's mechanism of action is the potentiation of NMDAR function. This initiates a cascade of intracellular signaling events that can modulate neuronal function and plasticity.
References
- 1. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of the glycine transporter type-1 inhibitor AMG 747 for the treatment of negative symptoms associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of BIIB080 (IONIS-MAPTRx): A Technical Guide
A Note on the Originally Requested Topic: Tilapertin
Initial searches for preclinical data on this compound (also known as AMG-747), an investigational glycine reuptake inhibitor, yielded limited publicly available information. Clinical development of this compound was halted due to safety concerns, specifically a case of Stevens-Johnson syndrome. Consequently, a comprehensive preclinical data summary as requested is not feasible for this compound at this time.
This technical guide will instead focus on BIIB080 (also known as IONIS-MAPTRx) , an investigational antisense oligonucleotide for which a more substantial body of preclinical data is available. BIIB080 is being developed for the treatment of Alzheimer's disease and other tauopathies.
Introduction to BIIB080
BIIB080 is an antisense oligonucleotide (ASO) designed to reduce the production of all forms of the tau protein, which is encoded by the microtubule-associated protein tau (MAPT) gene. In neurodegenerative diseases such as Alzheimer's, the tau protein can become hyperphosphorylated and form aggregates known as neurofibrillary tangles (NFTs), which are a pathological hallmark of the disease and are correlated with cognitive decline.[1] By targeting the MAPT messenger RNA (mRNA), BIIB080 aims to inhibit the translation of this mRNA into the tau protein, thereby reducing the overall levels of tau and potentially preventing or reversing the pathological cascade.[2]
Mechanism of Action
BIIB080 is a synthetic, single-stranded nucleic acid that is complementary to a specific sequence within the pre-mRNA of the human MAPT gene. Upon administration into the central nervous system, BIIB080 binds to its target MAPT pre-mRNA. This binding event recruits an enzyme called RNase H1, which recognizes the DNA-RNA hybrid and cleaves the MAPT pre-mRNA. This cleavage leads to the degradation of the MAPT pre-mRNA, thereby preventing it from being translated into the tau protein by the ribosome.[2]
Preclinical Efficacy
Preclinical studies in rodent and non-human primate models have demonstrated the ability of BIIB080 to effectively reduce MAPT mRNA and tau protein levels in the central nervous system.
In Vivo Studies in Non-Human Primates
Intrathecal administration of BIIB080 in non-human primates resulted in a significant and dose-dependent reduction of MAPT mRNA in various brain regions.
| Brain Region | Mean MAPT mRNA Reduction (%) | [3][4] |
| Frontal Cortex | 77 | [3][4] |
| Hippocampus | 74 | [3][4] |
In Vivo Studies in Mouse Models of Tauopathy
Studies in transgenic mouse models of tauopathy, such as the PS19 mouse model which expresses the P301S mutation in human MAPT, have shown that antisense oligonucleotides targeting MAPT can reduce tau pathology and improve disease-related phenotypes.
| Mouse Model | Treatment Effect | Quantitative Data (mRNA Reduction) | Quantitative Data (Protein Reduction) | [3][4] |
| PS19 (hTau) | Reduced human MAPT mRNA and protein levels, attenuated phosphorylated tau deposition, and gliosis. | 31% | 54% | [3] |
| hTau | Significant reduction in human MAPT mRNA and protein expression. | 84% | 62% | [4] |
| C57BL/6 | Significant reduction in endogenous mouse Mapt mRNA expression. | 68-73% | - | [3][4] |
Experimental Protocols
Animal Models
-
Non-Human Primates: Studies were conducted in non-human primates to assess the pharmacokinetics and pharmacodynamics of BIIB080 in a species with a more complex central nervous system, closer to that of humans.
-
PS19 Transgenic Mice: These mice express the P301S mutation in the human MAPT gene, leading to the development of age-dependent tau pathology, including neurofibrillary tangles and neuronal loss, mimicking aspects of human tauopathies.[3]
-
hTau Mice: These mice are transgenic for the human MAPT gene.[4]
-
C57BL/6 Mice: Wild-type mice used to assess the effect of antisense oligonucleotides on the endogenous mouse Mapt gene.[3][4]
Drug Administration
In preclinical studies, BIIB080 was administered via intrathecal (IT) injection.[3] This method involves injecting the therapeutic agent directly into the cerebrospinal fluid (CSF) in the subarachnoid space, bypassing the blood-brain barrier and allowing for direct distribution to the brain and spinal cord. For mouse studies, injections are typically performed between the L5 and L6 vertebrae.[2]
Analytical Methods
-
MAPT mRNA Quantification: The levels of MAPT mRNA in CNS tissues were quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[2][3] This technique involves converting mRNA to complementary DNA (cDNA) and then amplifying the cDNA with specific primers to determine the initial amount of mRNA.
-
Tau Protein Quantification: Tau protein levels in CNS tissues were measured using an enzyme-linked immunosorbent assay (ELISA).[3] This immunoassay uses antibodies specific to the tau protein to capture and detect the protein in a sample.
Preclinical Safety and Toxicology
Preclinical toxicology studies in rodents and non-human primates were conducted to establish the safety profile of BIIB080. These studies are designed to identify potential target organs for toxicity and to determine a safe starting dose for human clinical trials. While specific No Observed Adverse Effect Levels (NOAELs) from the preclinical studies of BIIB080 are not detailed in the provided search results, the successful progression to and through Phase 1b clinical trials, where the drug was generally well-tolerated with most adverse events being mild to moderate, suggests a favorable preclinical safety profile.[5][6]
Conclusion
The preclinical data for BIIB080 (IONIS-MAPTRx) demonstrate its potential as a therapeutic agent for Alzheimer's disease and other tauopathies. The antisense oligonucleotide effectively reduces MAPT mRNA and tau protein levels in the central nervous system of both rodent and non-human primate models. These promising preclinical findings have supported the advancement of BIIB080 into clinical trials to evaluate its safety and efficacy in humans. Further research will be crucial to determine the long-term effects of tau reduction and the clinical benefit of this therapeutic approach.
References
- 1. Fig. 1, [Intrathecal injection procedures. (a) Setup...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Intrathecal administration of antisense oligonucleotide against p38α but not p38β MAP kinase isoform reduces neuropathic and postoperative pain and TLR4-induced pain in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Exploratory Tau Biomarker Results From a Multiple Ascending-Dose Study of BIIB080 in Alzheimer Disease: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Early Research of Tilapertin: Safety and Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tilapertin (AMG-747) is an investigational small molecule that was under development as a potential antipsychotic agent. It functions as a glycine reuptake inhibitor by selectively blocking the glycine transporter type 1 (GlyT1). The therapeutic rationale behind this mechanism is to increase synaptic levels of glycine, which in turn would enhance N-methyl-D-aspartate (NMDA) receptor function. NMDA receptor hypofunction has been implicated in the pathophysiology of schizophrenia, particularly the negative and cognitive symptoms. This technical guide provides a comprehensive overview of the available data from early-stage safety and efficacy studies of this compound, compiled from published literature and conference proceedings.
Core Mechanism of Action
This compound is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1). GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration. By inhibiting GlyT1, this compound increases the availability of glycine to act as a co-agonist at the NMDA receptor. This potentiation of NMDA receptor signaling was hypothesized to alleviate some of the core symptoms of schizophrenia.
Figure 1: Proposed Mechanism of Action of this compound.
Preclinical Efficacy and Safety
Prior to clinical investigation, this compound underwent a series of preclinical studies to evaluate its efficacy and safety in animal models. These studies provided the foundational data to support its progression into human trials.
In Vitro Potency
This compound demonstrated potent and selective inhibition of GlyT1 in vitro. The half-maximal inhibitory concentrations (IC50) against GlyT1 from different species were determined, highlighting its cross-species activity.
| Species | IC50 (nM) |
| Human | 75 |
| Rat | 95 |
| Dog | 205 |
| Table 1: In Vitro Potency of this compound against GlyT1[1] |
In Vivo Efficacy in Rodent Models
The in vivo efficacy of this compound was assessed in rodent models designed to mimic certain aspects of schizophrenia, particularly cognitive deficits.
Experimental Protocol: Novel Object Recognition (NOR) Task in Rats
-
Animal Model: The specific rat strain, age, and weight were not detailed in the available literature.
-
Disease Induction: A subchronic phencyclidine (PCP)-induced cognitive deficit model was utilized. PCP is an NMDA receptor antagonist known to induce schizophrenia-like symptoms in rodents.
-
Drug Administration: this compound was administered orally (p.o.).
-
Behavioral Assessment: The NOR task assesses recognition memory. The protocol typically involves habituating the rats to an arena, followed by a familiarization phase with two identical objects. After a retention interval, one of the objects is replaced with a novel object, and the time spent exploring the novel versus the familiar object is measured. An improvement in recognition memory is indicated by a preference for exploring the novel object.
-
Outcome Measures: The minimal effective dose (MED) required to produce a statistically significant improvement in the NOR task was determined.
Results: In the PCP-induced cognitive deficit rat model, this compound showed a minimal effective dose (MED) of 0.1 mg/kg (p.o.) for improving performance in the novel object recognition (NOR) task.[1] In naive rats, the MED to enhance NOR performance was 0.3 mg/kg (p.o.).[1]
Experimental Protocol: PCP-Induced Hyperactivity in Mice
-
Animal Model: The specific mouse strain, age, and weight were not detailed in the available literature.
-
Disease Induction: Hyperactivity was induced by the administration of an NMDA receptor antagonist, likely PCP, to model the positive symptoms of schizophrenia.
-
Drug Administration: this compound was administered prior to the NMDA receptor antagonist.
-
Behavioral Assessment: Locomotor activity was measured, typically in an open-field arena, to assess the level of hyperactivity.
-
Outcome Measures: The ability of this compound to reduce the hyperactivity caused by NMDA receptor antagonism was evaluated.
Results: this compound treatment was able to reduce hyperactivity caused by NMDA receptor antagonism in mice.[1]
Preclinical Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies in rats indicated that this compound had promising properties, including nearly complete bioavailability, which suggested the feasibility of daily oral dosing in humans.[1] Pharmacodynamic studies in rats demonstrated that oral administration of this compound led to a dose- and time-dependent increase in glycine concentrations in the cerebrospinal fluid (CSF).[1] The minimal effective dose to achieve this effect was 0.3 mg/kg.[1]
Figure 2: this compound Early Research and Development Workflow.
Clinical Efficacy and Safety (Phase 2)
The clinical development of this compound for the treatment of negative symptoms in schizophrenia involved two Phase 2 studies (NCT01568216 and NCT01568229). The data from these two studies were subsequently pooled for analysis.
Study Design and Methods
-
Study Population: The studies enrolled adults diagnosed with schizophrenia who were stabilized on antipsychotic medication but had persistent negative symptoms.
-
Intervention: Participants were randomized in a 2:2:2:3 ratio to receive daily oral doses of this compound (5 mg, 15 mg, or 40 mg) or a placebo as an add-on to their existing antipsychotic therapy.
-
Primary Endpoint: The primary outcome measure was the change from baseline to week 12 in the total score of the Negative Symptom Assessment-16 (NSA-16).
-
Secondary Endpoints: Secondary efficacy measures included the Positive and Negative Syndrome Scale (PANSS) Negative Symptom Factor Score (NSFS) and the NSA-16 global score. Patient-reported outcomes were also assessed using the Sheehan Disability Scale and the Quality of Life Enjoyment and Satisfaction Questionnaire.
Clinical Efficacy Results
The clinical trials were terminated prematurely. At the time of termination, 232 participants had been enrolled, with 153 completing 12 weeks of treatment.
| Outcome Measure | Placebo | This compound 5 mg | This compound 15 mg | This compound 40 mg |
| NSA-16 Total Score (Change from Baseline at Week 12) | No significant difference between groups | No significant difference between groups | No significant difference between groups | No significant difference between groups |
| PANSS Negative Symptom Factor Score (Mean Decrease) | - | - | Greater than placebo (p<0.05) | - |
| NSA-16 Global Score (Mean Decrease) | - | - | Greater than placebo (p<0.05) | - |
| Table 2: Summary of Efficacy Results from Pooled Phase 2 Studies[2] |
The study did not meet its primary endpoint, as there were no significant differences in the change from baseline in the NSA-16 total score between any of the this compound groups and the placebo group at week 12.[2] However, a statistically significant greater mean decrease in the PANSS Negative Symptom Factor Score and the NSA-16 global score was observed with the 15 mg dose of this compound compared to placebo.[2] No significant effects were seen with the 5 mg or 40 mg doses on these secondary measures, suggesting a potential inverted-U dose-response curve.[2] Changes in the PANSS-Positive Symptom Factor Scale were not significantly different for any group.[2]
Clinical Safety and Tolerability
The safety and tolerability of this compound were assessed throughout the clinical trials.
Adverse Events: Adverse event rates were generally similar across all treatment groups, with no clear dose-dependent differences observed.[2]
Serious Adverse Events and Reason for Study Termination: The two Phase 2 studies were terminated early due to a reported case of Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis (SJS/TEN) in a participant who was receiving the 40 mg dose of this compound.[2] SJS/TEN is a rare but severe and life-threatening skin reaction. This serious adverse event led to the discontinuation of the clinical development of this compound.
Conclusion
The early research on this compound demonstrated a sound scientific rationale based on the NMDA receptor hypofunction hypothesis of schizophrenia. Preclinical studies showed that this compound was a potent GlyT1 inhibitor with in vivo efficacy in rodent models of cognitive impairment. The subsequent Phase 2 clinical trials, however, yielded mixed efficacy results. While the primary endpoint was not met, the 15 mg dose showed a statistically significant improvement in some secondary measures of negative symptoms. The clinical development of this compound was ultimately halted due to a serious and life-threatening adverse event, a case of Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis. This underscores the critical importance of thorough safety assessments in drug development, particularly for novel mechanisms of action. The findings from the this compound program, however, may still provide valuable insights for the ongoing development of other GlyT1 inhibitors and therapies targeting the glutamatergic system in schizophrenia.
References
Methodological & Application
Application Notes and Protocols for Tilapertin in Cell-Based Glycine Uptake Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilapertin (also known as AMG 747) is a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1).[1][2][3] GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycine levels and influencing neurotransmission. By inhibiting GlyT1, this compound increases extracellular glycine concentrations, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism of action makes this compound and other GlyT1 inhibitors valuable research tools and potential therapeutic agents for neurological and psychiatric disorders associated with NMDA receptor hypofunction.
These application notes provide a comprehensive guide for utilizing this compound in cell-based glycine uptake experiments, including detailed protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental procedures.
Mechanism of Action: GlyT1 Inhibition
Glycine acts as a co-agonist at NMDA receptors, meaning its presence is required for receptor activation by glutamate. GlyT1, located on glial cells and presynaptic neurons, plays a crucial role in maintaining low extracellular glycine levels. This compound, by blocking GlyT1, elevates synaptic glycine, leading to enhanced NMDA receptor signaling.
Caption: GlyT1 Signaling Pathway and this compound Inhibition.
Quantitative Data: Potency of GlyT1 Inhibitors
While specific IC50 values for this compound in cell-based glycine uptake assays are not publicly available, it is consistently reported to be a nanomolar potent inhibitor.[1][2][3] For comparative purposes, the following table summarizes the reported IC50 values for other well-characterized GlyT1 inhibitors.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Iclepertin (BI 425809) | Human SK-N-MC | 5.0 | GlpBio |
| Iclepertin (BI 425809) | Rat Primary Neurons | 5.2 | GlpBio |
| Bitopertin (RG1678) | Human GlyT1 expressing cells | 25 | MedChemExpress |
| ALX-5407 | - | 3 | MedChemExpress |
| SSR504734 | Human GlyT1 | 18 | MedChemExpress |
| PF-03463275 | - | - | (Potent inhibitor) |
Experimental Protocols
Cell-Based [³H]-Glycine Uptake Assay
This protocol describes a common method for measuring the inhibitory activity of compounds like this compound on GlyT1-mediated glycine uptake using radiolabeled glycine.
Materials and Reagents:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1 (CHO-hGlyT1) are recommended. Alternatively, other cell lines with endogenous or transfected GlyT1 expression can be used (e.g., HCT-8, Caco-2, A549, HT29, MDCK-II).
-
Culture Medium: Appropriate cell culture medium (e.g., F-12K Medium for CHO cells) supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and selection agents if required.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
[³H]-Glycine: Radiolabeled glycine with high specific activity.
-
Unlabeled Glycine: For preparing standards and determining non-specific uptake.
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).
-
Scintillation Cocktail: For use with a liquid scintillation counter.
-
Lysis Buffer: 0.1 M NaOH or 1% SDS.
-
Multi-well plates: 24- or 96-well plates suitable for cell culture.
-
Liquid Scintillation Counter.
Experimental Workflow Diagram:
Caption: Workflow for [³H]-Glycine Uptake Assay.
Detailed Protocol:
-
Cell Seeding:
-
One to two days prior to the assay, seed the CHO-hGlyT1 cells into 24- or 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayers twice with pre-warmed (37°C) KRH buffer.
-
-
Inhibitor Pre-incubation:
-
Prepare serial dilutions of this compound in KRH buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
Add the this compound dilutions or vehicle to the respective wells.
-
Pre-incubate the plates at 37°C for 15-30 minutes.
-
-
Glycine Uptake:
-
Prepare the uptake solution by mixing [³H]-glycine and unlabeled glycine in KRH buffer to achieve the desired final concentration and specific activity. A typical final glycine concentration is in the low micromolar range.
-
To initiate the uptake, add the uptake solution to all wells.
-
Incubate the plates at 37°C for a predetermined time (e.g., 10-30 minutes). This time should be within the linear range of glycine uptake for the specific cell line.
-
-
Termination of Uptake:
-
To stop the reaction, rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold KRH buffer to remove extracellular [³H]-glycine.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding Lysis Buffer to each well and incubating for at least 30 minutes at room temperature.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Total Uptake: CPM in wells with vehicle control.
-
Non-specific Uptake: CPM in wells with a high concentration of an unlabeled GlyT1 inhibitor (e.g., 10 µM Bitopertin) or a high concentration of unlabeled glycine (e.g., 10 mM).
-
Specific Uptake: Total Uptake - Non-specific Uptake.
-
Percent Inhibition: Calculate the percentage of inhibition for each this compound concentration relative to the specific uptake in the vehicle control wells.
-
IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a valuable tool for studying the role of GlyT1 in cellular and physiological processes. The provided protocols and information will enable researchers to effectively design and execute cell-based glycine uptake experiments to investigate the inhibitory effects of this compound and other compounds targeting this transporter. Careful optimization of experimental conditions, such as cell density, incubation times, and substrate concentrations, is recommended for achieving robust and reproducible results.
References
Application Notes and Protocols: Tilapertin's Dose-Dependent Elevation of Cerebrospinal Fluid Glycine in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilapertin is a selective inhibitor of the Glycine Transporter 1 (GlyT1). GlyT1 is a crucial protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration. By inhibiting GlyT1, this compound effectively increases the levels of synaptic glycine. This is of significant therapeutic interest as glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are fundamental for excitatory neurotransmission and synaptic plasticity. Enhanced NMDA receptor function through increased glycine availability is a promising strategy for treating central nervous system (CNS) disorders characterized by NMDA receptor hypofunction, such as schizophrenia. Preclinical studies in rats have demonstrated that oral administration of GlyT1 inhibitors leads to a dose-dependent increase in glycine concentrations in the cerebrospinal fluid (CSF), providing a key biomarker for target engagement in the CNS.
These application notes provide a summary of the dose-dependent effects of GlyT1 inhibition on CSF glycine levels in rats and detailed protocols for key in vivo experiments. While specific dose-response data for this compound is not publicly available, data from a structurally similar and potent GlyT1 inhibitor, iclepertin (BI 425809), is presented to illustrate the expected pharmacological effect.
Data Presentation
The following table summarizes the dose-dependent increase in CSF glycine levels in rats following oral administration of the GlyT1 inhibitor iclepertin. This data is representative of the expected effects of this compound.
| Compound | Dose (mg/kg, p.o.) | Change in CSF Glycine (%) | Significance (vs. Vehicle) |
| Iclepertin | 0.2 | +30% | Not Significant |
| Iclepertin | 2.0 | +78% | p < 0.01 |
Data adapted from translational studies on the GlyT1 inhibitor BI 425809.
Signaling Pathway
This compound's mechanism of action involves the inhibition of the Glycine Transporter 1 (GlyT1), which is primarily located on glial cells surrounding the synapse. This inhibition leads to an accumulation of glycine in the synaptic cleft. Glycine then acts as a co-agonist at the NMDA receptor on the postsynaptic neuron. For the NMDA receptor to become fully active, it requires the binding of both glutamate (the primary excitatory neurotransmitter) and a co-agonist, such as glycine or D-serine. The increased availability of synaptic glycine due to this compound administration enhances the probability of NMDA receptor activation, thereby potentiating glutamatergic neurotransmission.
Experimental Protocols
The following are detailed protocols for the key experiments involved in assessing the impact of this compound on CSF glycine levels in rats.
Oral Administration of this compound (Oral Gavage)
This protocol outlines the standard procedure for administering a compound orally to a rat.
Materials:
-
This compound solution/suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Appropriately sized gavage needles (16-18 gauge, with a rounded tip)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh each rat to determine the precise volume of the this compound solution to be administered based on the desired mg/kg dose.
-
Restraint: Gently but firmly restrain the rat. One common method is to hold the rat by the scruff of the neck with the thumb and forefinger, extending the head and neck to create a straight line with the esophagus.
-
Gavage Needle Insertion: Moisten the tip of the gavage needle with sterile water or saline for lubrication. Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube is passed.
-
Verification of Placement: Ensure the needle has entered the esophagus and not the trachea. If resistance is met or the animal shows signs of respiratory distress, immediately withdraw the needle.
-
Compound Administration: Once the needle is correctly positioned in the stomach (the pre-measured length of the tube should be fully inserted), slowly depress the syringe plunger to administer the this compound solution.
-
Withdrawal of Needle: Gently and smoothly withdraw the gavage needle along the same path of insertion.
-
Post-Administration Monitoring: Return the rat to its cage and monitor for any signs of distress, such as labored breathing or lethargy.
Cerebrospinal Fluid (CSF) Collection from the Cisterna Magna
This protocol describes the surgical procedure for collecting CSF from the cisterna magna of an anesthetized rat.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical scissors, scalpels, and forceps
-
Cotton swabs
-
25-30 gauge needle attached to a 1 mL syringe or a glass capillary tube
-
Microcentrifuge tubes
-
Dry ice or liquid nitrogen for sample freezing
Procedure:
-
Anesthesia: Anesthetize the rat using an approved anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Animal Positioning: Place the rat in a stereotaxic frame with its head flexed downwards at a sharp angle to expose the back of the neck.
-
Surgical Site Preparation: Shave the fur from the surgical area and disinfect the skin with an appropriate antiseptic solution.
-
Incision: Make a midline incision in the skin over the occipital bone and the first cervical vertebra.
-
Muscle Dissection: Carefully dissect the neck muscles along the midline to expose the atlanto-occipital membrane, which covers the cisterna magna.
-
CSF Collection: Gently puncture the atlanto-occipital membrane with a 25-30 gauge needle attached to a syringe or a glass capillary tube. CSF should flow freely into the collection device. Collect approximately 50-100 µL of CSF. Avoid aspirating too quickly to prevent contamination with blood.
-
Sample Handling: Immediately place the collected CSF sample on ice and then freeze it at -80°C until analysis to prevent degradation of analytes.
-
Post-Surgical Care: Euthanize the animal under deep anesthesia according to approved institutional guidelines.
Quantification of Glycine in CSF by LC-MS/MS
This protocol provides a general workflow for the analysis of glycine in rat CSF using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Glycine standard solution
-
Stable isotope-labeled internal standard (e.g., [¹³C₂,¹⁵N]-glycine)
-
Protein precipitation solution (e.g., acetonitrile with 1% formic acid)
-
Microcentrifuge and vials
Procedure:
-
Sample Preparation:
-
Thaw the CSF samples on ice.
-
To a 20 µL aliquot of CSF, add the internal standard.
-
Precipitate proteins by adding three volumes of ice-cold protein precipitation solution.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution on the C18 column.
-
Detect glycine and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for glycine should be used for quantification.
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of glycine standards.
-
Quantify the concentration of glycine in the CSF samples by comparing the peak area ratio of glycine to the internal standard against the standard curve.
-
Experimental Workflow
The following diagram illustrates the overall experimental workflow for assessing the effect of this compound on CSF glycine levels in rats.
Protocol for the Dissolution of Tilapertin in DMSO for Experimental Use
Introduction
Tilapertin, also known as AMG-747, is an investigational drug that functions as a glycine transporter type 1 (GlyT1) inhibitor.[1][2] For researchers in neuroscience, psychiatry, and drug development, precise and consistent preparation of this compound solutions is paramount for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the dissolution of this compound in dimethyl sulfoxide (DMSO), a common polar aprotic solvent used for in vitro and in vivo studies.[3][4] Adherence to this protocol will help ensure the stability and activity of the compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁F₃N₂O₂ | [1][5][6] |
| Molecular Weight | 378.39 g/mol | [1][5][6] |
| Solubility in DMSO | 10 mM | [2] |
| Appearance | Solid (form may vary) | |
| Purity | >98% (typical) | [2] |
Materials and Equipment
3.1. Reagents:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7% purity
3.2. Equipment:
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes (P1000, P200, P20)
-
Vortex mixer
-
Water bath or heat block (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
4.1. Calculation of Required Mass:
To prepare a specific volume of a 10 mM stock solution, use the following formula:
Mass (mg) = 10 mmol/L * Volume (L) * 378.39 g/mol * 1000 mg/g
Example for preparing 1 mL of 10 mM stock solution: Mass (mg) = 0.01 mol/L * 0.001 L * 378.39 g/mol * 1000 mg/g = 3.78 mg
4.2. Dissolution Procedure:
-
Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
-
Gentle Heating (Optional): If the compound does not readily dissolve, gentle warming in a water bath or on a heat block at 37°C for 5-10 minutes can be applied. Vortex again after warming. Caution: Avoid excessive heat, which may degrade the compound.
-
Storage: Store the 10 mM this compound stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Application Notes and Best Practices
-
DMSO Quality: Use high-purity, anhydrous DMSO to prevent compound precipitation and degradation. DMSO is hygroscopic; handle and store it properly to avoid moisture absorption.[3]
-
Working Dilutions: For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration immediately before use. The final concentration of DMSO in the experimental medium should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.
-
Solubility Limits: Do not exceed the 10 mM solubility limit of this compound in DMSO to avoid the formation of micro-precipitates that could affect experimental outcomes.
-
Stability: While stable in DMSO at low temperatures, the long-term stability of this compound in solution should be monitored. It is recommended to prepare fresh stock solutions regularly.
-
Safety Precautions: Always handle this compound and DMSO in a well-ventilated area while wearing appropriate PPE.
Visualized Workflows
The following diagrams illustrate the key processes described in this protocol.
Caption: Workflow for preparing a this compound stock solution in DMSO.
Caption: Dilution of DMSO stock for cell-based experiments.
References
Application Notes: Tianeptine as a Tool Compound for Studying NMDA Receptor-Associated Signaling
Note to the Reader: The compound "Tilapertin" as originally requested does not yield results in the current scientific literature. Therefore, this document focuses on Tianeptine , a compound with a well-documented role in modulating glutamatergic systems, including pathways associated with the NMDA receptor, making it a valuable tool for the research interests specified.
Introduction
Tianeptine is an atypical antidepressant agent that has garnered significant interest for its unique mechanism of action, which diverges from typical selective serotonin reuptake inhibitors (SSRIs).[1][2] Its pharmacological profile involves the modulation of the glutamatergic system, a key area of research in synaptic plasticity, neurodevelopment, and the pathophysiology of neuropsychiatric disorders.[3][4][5] Tianeptine's ability to influence NMDA and AMPA receptor-mediated signaling makes it a valuable tool compound for researchers studying these pathways.[3][5][6] Specifically, it has been shown to modulate the interaction between critical postsynaptic density proteins, such as PSD-95, and components of the glutamatergic signaling cascade.[7]
Mechanism of Action
Tianeptine's primary mechanism of action is now understood to be the modulation of glutamate neurotransmission.[2][5] It has been shown to normalize glutamatergic activity in brain regions like the hippocampus and amygdala, which is particularly relevant in the context of stress-induced neuronal changes.[5][8][9]
One of the key pathways Tianeptine influences is the Ca2+/calmodulin-dependent protein kinase II (CaMKII) signaling cascade.[7][10][11] Tianeptine enhances the interaction between the transmembrane AMPA receptor regulatory protein stargazin and the postsynaptic density protein PSD-95 in a CaMKII-dependent manner.[7] This interaction is crucial for the trafficking and stabilization of AMPA receptors at the synapse. By promoting this interaction, Tianeptine can influence synaptic plasticity.[7][11]
While Tianeptine's effects are prominent on AMPA receptor signaling, it also impacts NMDA receptor-mediated currents. Studies have shown that long-term Tianeptine administration can normalize the ratio of NMDA to AMPA/kainate receptor-mediated currents and prevent stress-induced changes in NMDA-excitatory postsynaptic currents (EPSCs).[4][12][13] This suggests that Tianeptine can be used to investigate the interplay between these two critical ionotropic glutamate receptors.
Applications in NMDA Receptor Research
-
Investigating Synaptic Plasticity: Tianeptine can be employed to study the molecular mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD), processes in which NMDA and AMPA receptors play a central role.[8][14][15]
-
Studying Protein-Protein Interactions at the Postsynaptic Density: As demonstrated by FRET-FLIM studies, Tianeptine is an effective tool to probe the dynamic interactions between PSD-95 and other synaptic proteins like stargazin.[7]
-
Modeling and Reversing Stress-Induced Neuronal Changes: Researchers can use Tianeptine to investigate and potentially reverse the effects of chronic stress on neuronal morphology and synaptic function, which are often linked to dysregulated NMDA receptor signaling.[8][9][12]
-
Elucidating Downstream Signaling Cascades: Tianeptine can be used to explore the role of CaMKII and other kinases in modulating glutamate receptor function and synaptic strength.[10][11]
Quantitative Data
Table 1: Effect of Tianeptine on the Interaction between Stargazin and PSD-95 Measured by FRET-FLIM
| Condition | Treatment | PSD-95GFP Lifetime (ns) | Sample Size (n) | P-value |
| Synaptic | Vehicle | 1.839 ± 0.011 | 25 | |
| Tianeptine (10 µM) | 1.607 ± 0.012 | 18 | P<0.0001 | |
| Tianeptine (10 µM) + KN93 (10 µM) | 1.767 ± 0.013 | 20 | P<0.0001 | |
| KN93 (10 µM) | 2.084 ± 0.021 | 4 | P<0.0001 | |
| Extrasynaptic | Vehicle | 2.224 ± 0.013 | 25 | |
| Tianeptine (10 µM) | 2.062 ± 0.021 | 18 | P<0.0001 | |
| Tianeptine (10 µM) + KN93 (10 µM) | 2.200 ± 0.020 | 20 | P<0.0001 | |
| KN93 (10 µM) | 2.251 ± 0.027 | 4 | P<0.0001 |
Data extracted from a study on cultured hippocampal neurons.[7] A decrease in GFP lifetime indicates a closer interaction between PSD-95GFP and ReAsH-labeled stargazin.
Table 2: Effect of Chronic Tianeptine Treatment on NMDA/AMPA Receptor Current Ratios in Chronically Stressed Rats
| Treatment Group | NMDA/AMPA Ratio (%) | P-value (vs. Control) | P-value (vs. Stress) |
| Control | 26.1 ± 3.9 | - | - |
| Stress | 44.3 ± 5.1 | P<0.01 | - |
| Stress + Tianeptine | Not significantly different from Control | - | P<0.03 |
Data from whole-cell patch-clamp recordings in hippocampal CA3 pyramidal neurons.[16]
Experimental Protocols
Protocol 1: Förster Resonance Energy Transfer (FRET) - Fluorescence Lifetime Imaging Microscopy (FLIM) to Measure Stargazin-PSD-95 Interaction
Objective: To quantify the interaction between stargazin and PSD-95 in cultured hippocampal neurons in response to Tianeptine treatment.
Materials:
-
Primary hippocampal neuron culture system
-
Plasmids: PSD-95GFP (donor) and stargazin-tetracysteine (Stg4cys) (acceptor-tagged)
-
Transfection reagent (e.g., Lipofectamine)
-
ReAsH-EDT2 labeling reagent
-
Tianeptine sodium salt
-
KN93 (CaMKII inhibitor)
-
Confocal microscope equipped with a FLIM system (e.g., time-correlated single photon counting - TCSPC)
Procedure:
-
Cell Culture and Transfection:
-
Culture hippocampal neurons from E18 rat embryos on poly-L-lysine coated coverslips.
-
On day in vitro (DIV) 7-8, co-transfect neurons with PSD-95GFP and Stg4cys plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 48 hours for protein expression.
-
-
Labeling and Treatment:
-
On DIV 9-10, label the Stg4cys-tagged stargazin with ReAsH dye.
-
Prepare stock solutions of Tianeptine and KN93 in the appropriate vehicle (e.g., DMSO or saline).
-
Treat the transfected neurons with either vehicle, Tianeptine (10 µM), KN93 (10 µM), or a combination of Tianeptine and KN93 for the desired duration (e.g., 30 minutes).
-
-
FLIM Data Acquisition:
-
Mount the coverslips onto a perfusion chamber on the stage of the FLIM-equipped confocal microscope.
-
Identify transfected neurons expressing both PSD-95GFP and labeled stargazin.
-
Excite the GFP donor fluorophore using a pulsed laser (e.g., 488 nm).
-
Collect photon arrival times for each pixel to generate a fluorescence lifetime decay curve.
-
Acquire images of synaptic and extrasynaptic regions of the dendrites.
-
-
Data Analysis:
-
Fit the fluorescence decay curves for each pixel to a multi-exponential decay model to calculate the mean fluorescence lifetime of PSD-95GFP.
-
A decrease in the GFP lifetime in the presence of the ReAsH-labeled acceptor indicates FRET, and thus a close proximity (<10 nm) between PSD-95 and stargazin.
-
Compare the mean GFP lifetimes across the different treatment groups to determine the effect of Tianeptine on the protein-protein interaction.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Measure NMDA/AMPA Receptor Current Ratios
Objective: To determine the effect of Tianeptine on the ratio of NMDA to AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in hippocampal neurons.
Materials:
-
Acute hippocampal brain slices from rats
-
Artificial cerebrospinal fluid (aCSF)
-
Borosilicate glass capillaries for patch pipettes
-
Patch-clamp amplifier and data acquisition system
-
Bicuculline (GABA-A receptor antagonist)
-
Picrotoxin (GABA-A receptor antagonist)
-
CNQX (AMPA/kainate receptor antagonist)
-
D-AP5 (NMDA receptor antagonist)
-
Tianeptine sodium salt
Procedure:
-
Slice Preparation:
-
Prepare acute hippocampal slices (300-400 µm thick) from adult rats.
-
Allow slices to recover in aCSF for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with aCSF.
-
Identify CA3 pyramidal neurons using a microscope with DIC optics.
-
-
Whole-Cell Recording:
-
Pull patch pipettes with a resistance of 3-5 MΩ and fill with an appropriate internal solution.
-
Establish a whole-cell patch-clamp configuration on a CA3 pyramidal neuron.
-
-
EPSC Recording:
-
To record AMPA receptor-mediated EPSCs, clamp the cell at -70 mV.
-
To isolate NMDA receptor-mediated EPSCs, clamp the cell at +40 mV in the presence of CNQX (20 µM) to block AMPA/kainate receptors. The aCSF should also contain GABA-A receptor blockers like bicuculline (20 µM) and picrotoxin (40 µM).
-
Stimulate afferent fibers to evoke EPSCs.
-
-
Tianeptine Application:
-
Data Analysis:
-
Measure the peak amplitude of the AMPA EPSCs (at -70 mV) and the NMDA EPSCs (at +40 mV).
-
Calculate the NMDA/AMPA ratio by dividing the peak amplitude of the NMDA EPSC by the peak amplitude of the AMPA EPSC.
-
Compare the ratios between control and Tianeptine-treated groups.
-
Visualizations
References
- 1. Tianeptine: potential influences on neuroplasticity and novel pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tianeptine Sodium? [synapse.patsnap.com]
- 4. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. NMDA and AMPA receptors are involved in the antidepressant-like activity of tianeptine in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. "Tianeptine: An Antidepressant with Memory-Protective Properties" by Phillip R. Zoladz, Collin R. Park et al. [digitalcommons.usf.edu]
- 10. Tianeptine potentiates AMPA receptors by activating CaMKII and PKA via the p38, p42/44 MAPK and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tianeptine.com [tianeptine.com]
- 13. The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tianeptine, stress and synaptic plasticity [tianeptine.com]
- 15. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application of Tilapertin in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilapertin (also known as AMG-747) is an investigational drug that acts as a potent and selective inhibitor of the glycine transporter type 1 (GlyT1)[1][2][3]. By blocking the reuptake of glycine, this compound increases the concentration of this amino acid in the synaptic cleft. Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and enhancing its availability is a therapeutic strategy aimed at potentiating NMDA receptor function[4]. The hypofunction of the glutamatergic system, particularly involving the NMDA receptor, has been implicated in the pathophysiology of schizophrenia, especially its negative and cognitive symptoms[2][4]. This compound was developed as a potential adjunctive therapy for the negative symptoms of schizophrenia[1][5]. Although clinical development was halted due to a severe adverse event, the compound remains a valuable tool for preclinical neuroscience research aimed at understanding the role of the glycine modulatory site of the NMDA receptor in various central nervous system (CNS) disorders[1][5].
These application notes provide an overview of this compound's mechanism of action, a summary of available clinical data, and detailed protocols for its use in preclinical neuroscience research.
Mechanism of Action
This compound is a glycine reuptake inhibitor that specifically targets GlyT1[1][2]. GlyT1 is a sodium- and chloride-dependent transporter responsible for clearing glycine from the synaptic cleft, thereby regulating its concentration around synapses[6]. By inhibiting GlyT1, this compound leads to an elevation of extracellular glycine levels[2][3]. This increase in glycine enhances the activation of NMDA receptors, which require the binding of both glutamate and a co-agonist (either glycine or D-serine) to become fully active[4]. The potentiation of NMDA receptor-mediated neurotransmission is hypothesized to ameliorate the negative and cognitive symptoms associated with schizophrenia[2][4].
Signaling Pathway of GlyT1 Inhibition
Quantitative Data from Clinical Trials
This compound (AMG-747) was evaluated in two Phase 2 clinical trials as an adjunctive treatment for negative symptoms in schizophrenia. The studies were terminated prematurely due to a case of Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis in a participant receiving the 40 mg dose[5]. The following tables summarize the efficacy data from a pooled analysis of these trials at the time of termination[5].
Table 1: Primary and Key Secondary Efficacy Endpoints (Change from Baseline at Week 12)
| Endpoint | Placebo | This compound 5 mg | This compound 15 mg | This compound 40 mg |
| NSA-16 Total Score (Primary) | -5.7 (1.1) | -6.0 (1.2) | -7.0 (1.2) | -5.9 (1.2) |
| p-value vs. Placebo | - | 0.84 | 0.40 | 0.90 |
| PANSS Negative Symptom Factor Score | -2.4 (0.5) | -2.8 (0.6) | -4.0 (0.6) | -3.0 (0.6) |
| p-value vs. Placebo | - | 0.62 | 0.04 | 0.48 |
| NSA-16 Global Score | -0.4 (0.1) | -0.5 (0.1) | -0.8 (0.1) | -0.6 (0.1) |
| p-value vs. Placebo | - | 0.60 | 0.03 | 0.30 |
| *Data are presented as mean (standard error). NSA-16: Negative Symptom Assessment-16; PANSS: Positive and Negative Syndrome Scale. Statistically significant. |
Table 2: Patient-Reported Outcomes (Change from Baseline at Week 12)
| Endpoint | Placebo | This compound 15 mg |
| Sheehan Disability Scale (SDS) Total Score | -5.0 (0.9) | -7.5 (1.0) |
| p-value vs. Placebo | - | 0.07 |
| Quality of Life Enjoyment and Satisfaction Questionnaire (Q-LES-Q) % of Max | 4.9 (1.6) | 9.7 (1.8) |
| p-value vs. Placebo | - | 0.06 |
| Data are presented as mean (standard error). |
These results suggest a potential inverted-U dose-response curve for this compound, with the 15 mg dose showing a statistically significant improvement in secondary efficacy measures of negative symptoms[5].
Experimental Protocols
The following protocols are provided as a guide for the preclinical evaluation of this compound in neuroscience research. These are based on standard methodologies used for the characterization of GlyT1 inhibitors.
In Vitro Protocols
1. GlyT1 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory potency of this compound on GlyT1.
-
Cell Line: Madin-Darby Canine Kidney (MDCK-II) cells stably transfected with human GlyT1 (SLC6A9) are a suitable model[7].
-
Procedure:
-
Culture and maintain the MDCK-II-hGlyT1 cell line according to standard cell culture protocols.
-
Seed the cells into a 96-well plate and allow them to form a confluent monolayer.
-
On the day of the assay, wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Initiate the uptake by adding a solution containing a known concentration of radiolabeled glycine (e.g., [³H]glycine).
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for glycine uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]glycine uptake (IC₅₀) by fitting the data to a four-parameter logistic equation.
2. Electrophysiological Assessment of NMDA Receptor Potentiation
This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on NMDA receptor-mediated currents in primary neuronal cultures or brain slices.
-
Preparation: Prepare primary hippocampal or cortical neuronal cultures, or acute brain slices from rodents.
-
Recording:
-
Obtain whole-cell patch-clamp recordings from pyramidal neurons.
-
Isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by holding the membrane potential at a depolarized level (e.g., +40 mV) in the presence of an AMPA receptor antagonist (e.g., CNQX) and a GABA-A receptor antagonist (e.g., picrotoxin).
-
Evoke synaptic responses by electrical stimulation of afferent fibers.
-
Establish a stable baseline of NMDA receptor-mediated EPSCs.
-
Bath-apply this compound at a relevant concentration (e.g., corresponding to its IC₅₀ for GlyT1) and record the changes in the amplitude and kinetics of the NMDA receptor EPSCs.
-
-
Data Analysis: Compare the amplitude and decay time of the NMDA receptor EPSCs before and after the application of this compound to quantify its potentiating effect.
In Vivo Protocols
1. Assessment of this compound on Negative-like Symptoms in Rodent Models
Pharmacologically-induced models in rodents can be used to screen for efficacy against negative-like symptoms of schizophrenia. The social interaction test in rats treated with phencyclidine (PCP) is a commonly used model[1].
-
Model Induction: Administer a sub-chronic regimen of PCP (e.g., 2 mg/kg, twice daily for 7 days, followed by a 7-day washout period) to induce a deficit in social interaction.
-
Procedure:
-
Administer this compound (e.g., via oral gavage) at the desired dose(s) or vehicle to the PCP-treated rats.
-
After an appropriate pre-treatment time, place two unfamiliar rats (of the same treatment group) in a dimly lit open-field arena.
-
Record the social interaction for a defined period (e.g., 10-15 minutes).
-
An observer, blind to the treatment conditions, should score the total time the animals spend in active social interaction (e.g., sniffing, grooming, following).
-
-
Data Analysis: Compare the social interaction times between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
2. Neurochemical Analysis of Brain Glycine Levels
This protocol describes the measurement of glycine concentrations in the cerebrospinal fluid (CSF) or brain tissue of rodents following this compound administration, to confirm target engagement.
-
Sample Collection:
-
CSF: Anesthetize the animal and collect CSF from the cisterna magna.
-
Brain Tissue: Euthanize the animal, rapidly dissect the brain region of interest (e.g., prefrontal cortex, hippocampus), and snap-freeze the tissue.
-
-
Sample Preparation:
-
Deproteinate CSF or homogenized brain tissue samples (e.g., with perchloric acid).
-
-
Analysis:
-
Quantify glycine levels using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry[8].
-
-
Data Analysis: Compare the glycine concentrations in samples from this compound-treated animals to those from vehicle-treated controls.
Safety and Toxicology
In the clinical trials, this compound was generally well-tolerated at doses of 5 mg and 15 mg. However, the development was halted due to a single case of Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis in a participant receiving the 40 mg dose[5]. This highlights the importance of careful dose selection and monitoring for potential adverse effects in any future research. For preclinical studies, it is essential to conduct preliminary dose-ranging studies to establish a safe and effective dose range for the chosen animal model.
Conclusion
This compound is a valuable research tool for investigating the role of the GlyT1 transporter and the NMDA receptor glycine modulatory site in the pathophysiology of CNS disorders. The provided protocols offer a framework for researchers to explore the neurobiological effects of this compound in various preclinical models. Given the clinical safety findings, researchers should proceed with caution and adhere to appropriate ethical and safety guidelines when using this compound.
References
- 1. Efficacy of a glycine transporter 1 inhibitor TASP0315003 in animal models of cognitive dysfunction and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 5. Efficacy and safety of the glycine transporter type-1 inhibitor AMG 747 for the treatment of negative symptoms associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NMDA receptor ‘glycine modulatory site’ in schizophrenia: d-serine, glycine, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Tilapertin in Synaptic Glycine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilapertin (also known as AMG-747) is a potent, selective, and orally bioavailable inhibitor of the glycine transporter type-1 (GlyT1).[1] GlyT1 is a key regulator of glycine levels in the synaptic cleft and extrasynaptic space. By blocking the reuptake of glycine, this compound elevates extracellular glycine concentrations, thereby potentiating N-methyl-D-aspartate receptor (NMDAR) function, as glycine is an essential co-agonist for NMDAR activation.[2][3] This property makes this compound a valuable pharmacological tool for investigating the role of synaptic and extrasynaptic glycine in various physiological and pathological processes, including neurotransmission, synaptic plasticity, and neurological disorders.[2]
These application notes provide a summary of the pharmacological properties of this compound and related GlyT1 inhibitors, along with detailed protocols for its use in key experimental paradigms to study synaptic glycine concentration.
Data Presentation
Pharmacological Profile of this compound and Other GlyT1 Inhibitors
The following table summarizes the in vitro potency of this compound and other selective GlyT1 inhibitors. While a specific IC50 value for this compound is not publicly available, it is described as a nanomolar potent inhibitor.[1] For comparative purposes, data for other well-characterized GlyT1 inhibitors are provided.
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| This compound (AMG-747) | GlyT1 | Nanomolar potency | Not Specified | [1] |
| Iclepertin (BI 425809) | human GlyT1 | 5.0 nM | SK-N-MC cells | [4] |
| Bitopertin | human GlyT1 | 25 nM | Not Specified | [5] |
| PF-03463275 | human GlyT1 | 13 nM (Ki) | Not Specified | [6] |
| ALX-5407 | human GlyT1 | 3 nM | Not Specified | [5] |
In Vivo Effects of GlyT1 Inhibitors on Cerebrospinal Fluid (CSF) Glycine Concentration
Inhibition of GlyT1 leads to a dose-dependent increase in extracellular glycine levels, which can be measured in the cerebrospinal fluid (CSF). The following tables present data from preclinical and clinical studies with various GlyT1 inhibitors, demonstrating target engagement in vivo.
Table 2.1: Effect of Iclepertin on CSF Glycine Levels in Rats
| Oral Dose (mg/kg) | Mean Increase in CSF Glycine (%) | Reference |
| 0.2 | 30 | [7] |
| 2.0 | 78 | [7] |
Table 2.2: Effect of Bitopertin on CSF Glycine Levels in Healthy Human Volunteers (Day 10)
| Oral Dose (mg) | Geometric Mean Ratio of Glycine AUC0-12h (Day 10/Baseline) | Reference |
| 3 | 1.3 | [8] |
| 10 | 1.3 | [8] |
| 30 | 1.7 | [8] |
| 60 | 2.3 | [8] |
Signaling Pathway
The primary mechanism by which this compound modulates neuronal function is through the potentiation of NMDA receptor signaling by increasing the availability of the co-agonist glycine.
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Extracellular Glycine in the Rat Brain
This protocol describes how to measure changes in extracellular glycine concentrations in a specific brain region of an anesthetized or freely moving rat following the administration of this compound.
Materials:
-
This compound (AMG-747)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Guide cannula
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Micro-infusion pump
-
Fraction collector
-
HPLC system with fluorescence detection for glycine analysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., prefrontal cortex or hippocampus).
-
Implant the guide cannula to the desired coordinates and secure it with dental cement.
-
Allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Probe Insertion and Equilibration:
-
On the day of the experiment, gently restrain the rat and insert the microdialysis probe through the guide cannula.
-
Connect the probe to the micro-infusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 1-2 hours, collecting baseline dialysate samples every 20-30 minutes.
-
-
This compound Administration and Sample Collection:
-
Prepare the desired dose of this compound in the vehicle.
-
Administer this compound orally (p.o.) or intraperitoneally (i.p.).
-
Continue to collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for glycine concentration using HPLC with pre-column derivatization and fluorescence detection.
-
Calculate the percentage change in extracellular glycine concentration from the baseline for each time point.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Assess the Effect of this compound on NMDA Receptor-Mediated Currents
This protocol outlines a method to investigate how the this compound-induced increase in synaptic glycine potentiates NMDA receptor-mediated currents in acute brain slices.
Materials:
-
This compound (AMG-747)
-
Acute brain slice preparation setup (vibratome, ice-cold cutting solution)
-
Recording chamber for brain slices
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes for patch-clamp recording
-
Artificial cerebrospinal fluid (aCSF) for recording
-
Intracellular solution for the recording pipette
-
NMDA, AMPA, and GABA receptor antagonists (as needed for isolating specific currents)
Procedure:
-
Acute Brain Slice Preparation:
-
Anesthetize a rodent and rapidly dissect the brain.
-
Prepare acute coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest in ice-cold, oxygenated cutting solution using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Identify a neuron of interest under a microscope.
-
Establish a whole-cell patch-clamp configuration on the selected neuron.
-
Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by electrically stimulating afferent fibers while holding the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor. Isolate NMDA currents pharmacologically by including AMPA and GABA receptor antagonists in the aCSF.
-
-
This compound Application and Data Acquisition:
-
After recording a stable baseline, bath-apply this compound at the desired concentration.
-
Continue to record NMDA receptor-mediated EPSCs in the presence of this compound.
-
Wash out the drug to observe the reversibility of the effect.
-
-
Data Analysis:
-
Measure the amplitude and decay kinetics of the NMDA receptor-mediated EPSCs before, during, and after this compound application.
-
Determine the percentage increase in the NMDA receptor current amplitude in the presence of this compound.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an experiment designed to investigate the effect of this compound on synaptic glycine concentration and its functional consequences.
Conclusion
This compound serves as a critical tool for elucidating the role of synaptic glycine in the central nervous system. By selectively inhibiting GlyT1, researchers can manipulate extracellular glycine levels in a controlled manner, enabling the study of its impact on NMDAR-dependent neurotransmission and related physiological and behavioral outcomes. The protocols and data presented here provide a foundation for the effective use of this compound in neuroscience and drug discovery research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discmedicine.com [discmedicine.com]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the glycine reuptake inhibitors bitopertin and RG7118 on glycine in cerebrospinal fluid: results of two proofs of mechanism studies in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Tilapertin in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilapertin (also known as AMG-747) is an investigational drug that acts as a potent and selective inhibitor of the glycine transporter type 1 (GlyT1).[1] By blocking GlyT1, this compound increases the concentration of glycine in the synaptic cleft, which in turn potentiates the function of N-methyl-D-aspartate (NMDA) receptors. This mechanism of action has been explored for its potential therapeutic effects in schizophrenia, particularly for the negative and cognitive symptoms.[1][2]
Data Presentation
Table 1: In Vitro Potency of this compound (AMG-747)
| Species | IC50 (nM) |
| Human | 75 |
| Rat | 95 |
| Dog | 205 |
| Data from BioWorld, 2013.[1] |
Table 2: In Vivo Efficacy of this compound (AMG-747) in Rodent Models
| Rodent Model | Endpoint | Administration Route | Minimal Effective Dose (MED) | Reference |
| Subchronic PCP-induced Cognitive Deficit Rat Model | Novel Object Recognition (NOR) Task | Oral (p.o.) | 0.1 mg/kg | [1] |
| Naive Rats | Novel Object Recognition (NOR) Task | Oral (p.o.) | 0.3 mg/kg | [1] |
| Rats | Cerebrospinal Fluid (CSF) Glycine Content | Oral (p.o.) | 0.3 mg/kg | [1] |
| Mice | NMDA Receptor Antagonism-induced Hyperactivity | Not Specified | Not Specified | [1] |
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of the glycine transporter type 1 (GlyT1), leading to an increase in synaptic glycine levels and subsequent potentiation of NMDA receptor activity.
Caption: Mechanism of action of this compound.
Experimental Protocols
Subchronic Phencyclidine (PCP)-Induced Cognitive Deficit Model in Rats
This model is used to evaluate the efficacy of this compound in reversing cognitive deficits relevant to schizophrenia.
Experimental Workflow:
Caption: Workflow for the PCP-induced cognitive deficit model.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g).
-
Housing: Standard housing conditions (12:12h light/dark cycle, food and water ad libitum).
-
PCP Administration: Administer phencyclidine (PCP) at a dose of 2 mg/kg intraperitoneally (i.p.) twice daily for 7 consecutive days. A vehicle control group should receive saline injections.
-
Washout Period: A 7-day washout period follows the final PCP injection to allow for the development of a stable cognitive deficit.
-
This compound Administration: On the test day, administer this compound orally (p.o.) at the desired dose (e.g., 0.1 mg/kg). The vehicle for this compound should be appropriate for oral gavage (e.g., 0.5% methylcellulose in water).
-
Novel Object Recognition (NOR) Test:
-
Habituation: Individually habituate rats to the testing arena (e.g., a 40x40x40 cm open field) for 10 minutes for 2-3 days prior to the test.
-
Acquisition Phase: Place two identical objects in the arena and allow the rat to explore for 5 minutes.
-
Retention Interval: Return the rat to its home cage for a defined period (e.g., 1 hour).
-
Test Phase: Replace one of the familiar objects with a novel object and allow the rat to explore for 5 minutes. Record the time spent exploring each object.
-
-
Data Analysis: Calculate a discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
NMDA Receptor Antagonism-Induced Hyperactivity in Mice
This model assesses the potential of this compound to modulate hyperactivity, a behavioral phenotype associated with NMDA receptor hypofunction.
Methodology:
-
Animals: Male C57BL/6 or Swiss Webster mice (20-25g).
-
Housing: Standard housing conditions.
-
This compound Administration: Administer this compound at the desired doses via the intended route (e.g., oral or intraperitoneal).
-
NMDA Receptor Antagonist Administration: After a suitable pre-treatment time for this compound (e.g., 30-60 minutes), administer an NMDA receptor antagonist such as MK-801 (dizocilpine) (e.g., 0.15-0.3 mg/kg, i.p.) or ketamine.
-
Locomotor Activity Measurement: Immediately after the antagonist injection, place the mice in individual locomotor activity chambers and record their horizontal and vertical activity for a period of 60-90 minutes.
-
Data Analysis: Analyze the total distance traveled and other locomotor parameters. Efficacy is demonstrated if this compound significantly reduces the hyperactivity induced by the NMDA receptor antagonist compared to the vehicle-treated group.
Measurement of Cerebrospinal Fluid (CSF) Glycine Concentration in Rats
This protocol is to directly measure the pharmacodynamic effect of this compound on its target.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
This compound Administration: Administer this compound orally at various doses (e.g., 0.3 mg/kg and higher).
-
CSF Collection: At a specified time point after dosing (e.g., 2-4 hours), anesthetize the rats and collect cerebrospinal fluid (CSF) from the cisterna magna.
-
Glycine Analysis: Analyze the glycine concentration in the CSF samples using a validated analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.
-
Data Analysis: Compare the CSF glycine levels in this compound-treated rats to those in vehicle-treated controls.
Safety and Toxicology in Rodent Models
There is a notable lack of publicly available, detailed preclinical safety and toxicology data for this compound in rodent models. The clinical development of the drug was halted due to a severe adverse event (Stevens-Johnson Syndrome) in a human participant.[3] For any new in vivo studies with this compound or similar compounds, a thorough safety and toxicology evaluation in rodents would be a critical prerequisite. Such an evaluation would typically include:
-
Acute Toxicity Studies: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration.
-
Repeat-Dose Toxicity Studies: To evaluate the effects of longer-term exposure, which is more relevant to the intended clinical use. These studies would involve daily administration for a period of weeks to months.
-
Safety Pharmacology Studies: To assess the effects of the compound on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity and Carcinogenicity Studies: To evaluate the potential for the compound to cause genetic mutations or cancer.
Logical Relationship for Preclinical Safety Assessment:
Caption: Standard preclinical safety assessment workflow.
Disclaimer
This document is intended for informational purposes for research professionals. This compound is an investigational compound and is not approved for any clinical use. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and under an approved animal care and use protocol.
References
Measuring the Effects of Tilapertin on Neurotransmission: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilapertin (also known as AMG-747) is an investigational drug that acts as a selective inhibitor of the glycine transporter type 1 (GlyT1).[1][2] By blocking GlyT1, this compound increases the extracellular concentration of glycine in the synaptic cleft. Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission, which is crucial for synaptic plasticity, learning, and memory.[1][2] The primary therapeutic rationale for this compound was to enhance NMDA receptor function, which is hypothesized to be hypoactive in certain neurological and psychiatric conditions, notably the negative and cognitive symptoms of schizophrenia.[1][3]
It is of critical importance to note that clinical trials involving this compound were halted due to a reported case of Stevens-Johnson syndrome, a severe and potentially life-threatening skin reaction.[1][4][5][6] Therefore, any research involving this compound or similar compounds must be conducted with rigorous safety monitoring and adherence to ethical guidelines.
These application notes provide a comprehensive overview of the methodologies to measure the effects of this compound on various neurotransmitter systems. The protocols detailed below are designed to enable researchers to meticulously characterize the neurochemical and functional consequences of GlyT1 inhibition.
Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation
This compound's primary mechanism of action is the inhibition of the GlyT1 transporter, which is predominantly located on glial cells surrounding synapses.[7] This inhibition leads to an accumulation of glycine in the synaptic cleft, thereby increasing the occupancy of the glycine co-agonist binding site on the NMDA receptor.[8] This enhanced binding potentiates NMDA receptor activity in the presence of glutamate, the primary agonist.
Effects on Neurotransmitter Systems
The potentiation of NMDA receptor function by this compound is expected to have downstream effects on other major neurotransmitter systems, including dopamine, serotonin, and GABA. The precise nature of these interactions can be complex and region-dependent.
Glutamatergic System
The most direct effect of this compound is on the glutamatergic system. By enhancing NMDA receptor-mediated currents, this compound can influence synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.
Dopaminergic System
The relationship between the glutamatergic and dopaminergic systems is intricate. NMDA receptors are located on dopaminergic neurons and can modulate dopamine release.[9] Studies with other GlyT1 inhibitors have shown varied effects on dopamine levels. For instance, some studies report a reduction in extracellular dopamine concentrations in the striatum, while others suggest a potentiation of NMDA-dependent dopamine release under certain conditions.[10][11]
GABAergic System
NMDA receptors are also present on GABAergic interneurons.[11] Potentiation of these receptors can lead to increased GABA release, resulting in an inhibitory effect on downstream neurons. This can, in turn, indirectly modulate the release of other neurotransmitters like dopamine.
Data Presentation: Expected Quantitative Effects of this compound
The following tables summarize the expected quantitative effects of this compound on various neurotransmitter systems based on preclinical studies of other GlyT1 inhibitors. These values should be considered as illustrative, and actual results with this compound may vary.
Table 1: In Vitro Neurotransmitter Release from Brain Slices/Synaptosomes
| Neurotransmitter | Brain Region | Expected Change with this compound | Measurement Technique |
| Glutamate | Hippocampus | No direct change in basal release | HPLC-ED |
| Dopamine | Striatum | ↓ 10-30% in basal release | HPLC-ED |
| GABA | Striatum | ↑ 20-50% in K+-stimulated release | HPLC-ED |
Table 2: In Vivo Extracellular Neurotransmitter Levels (Microdialysis)
| Neurotransmitter | Brain Region | Expected Change with this compound | Measurement Technique |
| Glycine | Prefrontal Cortex | ↑ 100-300% | HPLC-FLD |
| Dopamine | Nucleus Accumbens | ↓ 15-40% | HPLC-ED |
| Glutamate | Prefrontal Cortex | No significant change in basal levels | HPLC-FLD |
Table 3: Receptor/Transporter Binding Affinity (Ki in nM)
| Target | Radioligand | Expected Ki for this compound | Measurement Technique |
| GlyT1 | [³H]Glycine | 1-10 nM | Radioligand Binding Assay |
| DAT | [³H]WIN 35,428 | > 1000 nM | Radioligand Binding Assay |
| SERT | [³H]Citalopram | > 1000 nM | Radioligand Binding Assay |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Neurotransmitter Release Assay
This protocol describes the measurement of neurotransmitter release from isolated nerve terminals (synaptosomes) or brain slices.
1.1. Materials:
-
Freshly dissected rodent brain tissue (e.g., striatum, hippocampus)
-
Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 3 mM KCl, 1.25 mM KH₂PO₄, 26 mM NaHCO₃, 2.5 mM CaCl₂, 1.5 mM MgSO₄, 10 mM glucose, bubbled with 95% O₂/5% CO₂.
-
High K⁺ aCSF (e.g., 40 mM KCl, with adjusted NaCl to maintain osmolarity)
-
This compound stock solution (in DMSO or appropriate vehicle)
-
Perchloric acid (PCA) for sample quenching
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system
1.2. Procedure:
-
Synaptosome/Slice Preparation: Homogenize brain tissue in ice-cold sucrose buffer. For synaptosomes, centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 17,000 x g for 20 minutes to pellet synaptosomes. Resuspend the pellet in aCSF. For slices, use a vibratome to cut 300-400 µm thick slices.
-
Pre-incubation: Equilibrate the synaptosomes or slices in aCSF for 30 minutes at 37°C.
-
Drug Incubation: Add this compound at desired concentrations and incubate for a further 30 minutes.
-
Stimulation: To measure release, replace the medium with either basal aCSF or high K⁺ aCSF (with or without this compound) and incubate for 5-10 minutes.
-
Sample Collection and Analysis: Collect the supernatant (extracellular medium) and quench with PCA. Pellet the synaptosomes/slices, lyse them, and collect the lysate for content analysis. Analyze neurotransmitter concentrations in the supernatant and lysate using HPLC-ED.
Protocol 2: In Vivo Microdialysis
This protocol allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.[12][13][14]
2.1. Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Syringe pump
-
Fraction collector
-
aCSF for perfusion
-
Anesthesia (e.g., isoflurane)
-
HPLC system for analysis (e.g., HPLC-ED for dopamine, HPLC with fluorescence detection for amino acids)
2.2. Procedure:
-
Probe Implantation: Anesthetize the animal and place it in the stereotaxic frame. Surgically implant a guide cannula directed at the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for at least 60-90 minutes (e.g., every 20 minutes).
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection or through reverse dialysis by including it in the perfusion fluid).
-
Post-treatment Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
Sample Analysis: Analyze the neurotransmitter concentrations in the dialysate samples using an appropriate HPLC method.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure NMDA receptor-mediated currents in individual neurons.[3][15][16]
3.1. Materials:
-
Vibratome for slicing fresh brain tissue
-
Recording chamber with perfusion system
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
Internal solution for the pipette (e.g., containing K-gluconate, ATP, GTP)
-
External solution (aCSF)
-
NMDA receptor antagonists (e.g., AP5) and AMPA receptor antagonists (e.g., CNQX) to isolate NMDA currents.
3.2. Procedure:
-
Slice Preparation: Prepare acute brain slices (250-350 µm) containing the region of interest (e.g., hippocampus, prefrontal cortex).
-
Cell Identification: Identify neurons for recording using infrared differential interference contrast (IR-DIC) microscopy.
-
Patching: Approach a neuron with a glass micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch and achieve the whole-cell recording configuration.
-
Recording NMDA Currents: Clamp the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor. Evoke synaptic currents by stimulating nearby afferent fibers. Isolate NMDA receptor-mediated currents by perfusing with an AMPA receptor antagonist.
-
Drug Application: After recording a stable baseline, perfuse the slice with this compound and record the changes in the amplitude and kinetics of the NMDA currents.
Protocol 4: Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound for GlyT1 and its selectivity over other neurotransmitter transporters.[17][18]
4.1. Materials:
-
Cell membranes expressing the transporter of interest (e.g., GlyT1, DAT, SERT)
-
Radiolabeled ligand specific for the transporter (e.g., [³H]Glycine for GlyT1)
-
Unlabeled competitor (for non-specific binding determination)
-
This compound at various concentrations
-
Assay buffer
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
4.2. Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand, and either buffer (for total binding), a high concentration of an unlabeled competitor (for non-specific binding), or varying concentrations of this compound.
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ of this compound (the concentration that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Conclusion
The protocols and application notes provided here offer a robust framework for investigating the effects of this compound on neurotransmission. By employing a combination of in vitro and in vivo techniques, researchers can gain a comprehensive understanding of how GlyT1 inhibition by this compound modulates glutamatergic, dopaminergic, and other neurotransmitter systems. Given the serious adverse event reported in clinical trials, a thorough preclinical characterization of the neurochemical and functional effects of this compound and related compounds is paramount for any future development and for ensuring the safety of potential therapeutic applications.
References
- 1. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stevens-Johnson syndrome - NHS [nhs.uk]
- 5. Stevens-Johnson syndrome - Symptoms & causes - Mayo Clinic [mayoclinic.org]
- 6. Stevens–Johnson syndrome - Wikipedia [en.wikipedia.org]
- 7. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alterations in brain extracellular dopamine and glycine levels following combined administration of the glycine transporter type-1 inhibitor Org-24461 and risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycine Signaling in the Framework of Dopamine-Glutamate Interaction and Postsynaptic Density. Implications for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 13. In vivo microdialysis for sample collection. [bio-protocol.org]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Preclinical Studies of Tilapertin in Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive Impairment Associated with Schizophrenia (CIAS) remains a significant unmet medical need, as current antipsychotic medications primarily address positive symptoms. Tilapertin (also known as Iclepertin or BI 425809) is an investigational selective glycine transporter 1 (GlyT1) inhibitor developed to target CIAS. By blocking GlyT1, this compound increases synaptic levels of the N-methyl-D-aspartate (NMDA) receptor co-agonist glycine, thereby enhancing NMDA receptor-mediated neurotransmission and potentially improving cognitive function.
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy of this compound in rodent models of schizophrenia. The protocols detailed below are based on established methodologies and published preclinical data on this compound and other GlyT1 inhibitors.
Signaling Pathway of this compound's Mechanism of Action
This compound's therapeutic rationale is based on the glutamate hypofunction hypothesis of schizophrenia, which posits that reduced NMDA receptor activity contributes to the cognitive deficits observed in the disorder.
Experimental Workflow for Preclinical Evaluation
A systematic approach is crucial for evaluating the therapeutic potential of this compound in schizophrenia models. The following workflow outlines the key stages, from model selection to data analysis.
Troubleshooting & Optimization
Navigating In Vitro Studies with Tilapertin: A Technical Support Guide
For researchers and drug development professionals embarking on in vitro studies with the glycine transporter 1 (GlyT1) inhibitor, Tilapertin (also known as AMG-747), this technical support center provides essential guidance. Below, you will find frequently asked questions (FAQs) and troubleshooting advice to optimize your experimental workflow and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an investigational antipsychotic drug that functions as a glycine reuptake inhibitor by blocking the type 1 glycine transporter (GlyT1).[1] By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and its increased availability enhances NMDA receptor function.
Q2: What is a typical starting concentration for this compound in in vitro assays?
Q3: What are some common in vitro assays used to evaluate GlyT1 inhibitors like this compound?
A3: The most common in vitro assay is the glycine uptake assay . This assay directly measures the inhibition of glycine transport into cells expressing GlyT1. It typically utilizes radiolabeled glycine (e.g., [3H]glycine) to quantify uptake.[5][6] Another key method involves electrophysiological measurements , often using Xenopus laevis oocytes expressing GlyT1, to assess the inhibition of glycine transport-associated currents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in glycine uptake assay results. | Inconsistent cell plating, washing steps, or incubation times. | Ensure uniform cell seeding density. Standardize washing procedures to minimize cell loss. Use a multichannel pipette for simultaneous addition of reagents. Precisely control incubation times. |
| No observable effect of this compound on NMDA receptor-mediated signaling. | Low expression of GlyT1 or NMDA receptors in the chosen cell line. | Confirm the expression of GlyT1 and NMDA receptor subunits (e.g., GluN1, GluN2A/B) in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express these proteins, such as primary neurons or specific recombinant cell lines. |
| Compound appears to have irreversible or very slow-binding kinetics. | Some GlyT1 inhibitors, particularly sarcosine derivatives, can exhibit slow dissociation from the transporter. | Increase the pre-incubation time with this compound to ensure it reaches equilibrium with the transporter before starting the assay. For washout experiments, extend the washout period and perform multiple washes. |
| Unexpected cytotoxicity at higher concentrations. | Off-target effects or intrinsic toxicity of the compound or solvent. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range of this compound and the vehicle (e.g., DMSO). Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells. |
Data Presentation: In Vitro Potency of GlyT1 Inhibitors
The following table summarizes the in vitro potency of various GlyT1 inhibitors to provide a comparative context for your studies with this compound.
| Compound | Assay Type | Cell Line/System | IC50/Ki |
| This compound (AMG-747) | Glycine Uptake | Not specified | Nanomolar potency[2][3][4] |
| Bitopertin (RG1678) | [3H]glycine uptake | CHO cells expressing hGlyT1b | IC50: 22-25 nM, Ki: 8.1 nM[7] |
| Iclepertin (BI 425809) | Glycine Uptake | Human SK-N-MC cells | IC50: 5.0 nM |
| ALX-5407 | [3H]glycine uptake | A549, HT29, A498 tumor cells | ~120 nM for ~50% inhibition[8] |
| SSR-504734 | Glycine Uptake | Not specified | IC50: 2.4 nM |
Experimental Protocols
Key Experiment: [3H]Glycine Uptake Assay
This protocol provides a general framework for measuring the inhibitory effect of this compound on GlyT1-mediated glycine uptake.
Materials:
-
Cells stably expressing human GlyT1 (e.g., CHO-K1/hGlyT1a)
-
96-well cell culture plates
-
Assay buffer (e.g., HBSS)
-
This compound stock solution (in DMSO)
-
[3H]glycine
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed the GlyT1-expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of this compound (or vehicle control) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate Uptake: Add [3H]glycine to each well to initiate the uptake reaction. The final glycine concentration should be near its Km for the transporter.
-
Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at 37°C. This time should be within the linear range of glycine uptake.
-
Terminate Uptake: Stop the reaction by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid to each well.
-
Data Analysis: Measure the radioactivity in each well using a microplate scintillation counter. Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
This compound's Mechanism of Action: Enhancing NMDA Receptor Signaling
Caption: this compound inhibits GlyT1, increasing synaptic glycine and enhancing NMDA receptor activation.
Experimental Workflow: Glycine Uptake Assay
Caption: A stepwise workflow for performing a [3H]glycine uptake assay to measure GlyT1 inhibition.
Troubleshooting Logic Flow
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMG747 | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. glpbio.com [glpbio.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
Tilapertin Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Tilapertin in aqueous solutions. The following information is designed to help you troubleshoot and optimize your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What is the likely cause?
A1: this compound is a poorly soluble compound in aqueous solutions at neutral pH. Precipitation upon dilution of a stock solution (commonly in DMSO) into an aqueous buffer is a common issue. This "crashing out" occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment. The DMSO concentration in the final solution may be too low to maintain solubility.
Q2: How does pH affect the solubility of this compound?
A2: this compound is a weak base. The solubility of weak bases is highly dependent on pH. In acidic conditions (lower pH), the molecule becomes protonated and more soluble in aqueous media. Conversely, in neutral or basic conditions (higher pH), it is less soluble and more likely to precipitate.[1] Therefore, adjusting the pH of your aqueous buffer to be more acidic can significantly improve this compound's solubility.
Q3: What are some common strategies to increase the solubility of this compound in my experiments?
A3: Several strategies can be employed to enhance the solubility of this compound:
-
pH Adjustment: Lowering the pH of the aqueous solution is a primary strategy.[1]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.[2]
-
Excipients: The addition of solubilizing agents such as surfactants or cyclodextrins can be effective.[3][4]
Q4: Can I use DMSO as a co-solvent to improve solubility in my final working solution?
A4: While this compound is soluble in DMSO, using high concentrations of DMSO in your final working solution, especially for cell-based assays, is not recommended as it can be toxic to cells. It is best to keep the final DMSO concentration as low as possible (typically below 0.5%) and explore other solubility enhancement techniques.
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Dilution
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
Solutions:
| Strategy | Recommendation | Expected Outcome |
| pH Adjustment | Prepare your aqueous buffer at a lower pH (e.g., pH 4.0-6.0). | Increased solubility due to protonation of the this compound molecule. |
| Co-solvent System | Increase the percentage of the organic co-solvent (e.g., ethanol, propylene glycol) in the final solution. | Improved solvation of the hydrophobic regions of this compound. |
| Use of Surfactants | Add a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) to your buffer. | Micellar encapsulation of this compound, increasing its apparent solubility.[5] |
| Complexation | Incorporate a cyclodextrin (e.g., HP-β-CD, Captisol®) into your aqueous solution. | Formation of an inclusion complex where the hydrophobic this compound molecule is shielded.[4] |
Illustrative Solubility Data of this compound
The following table provides hypothetical, yet realistic, data to demonstrate the impact of different conditions on this compound's aqueous solubility.
| Condition | This compound Solubility (µg/mL) |
| Deionized Water (pH 7.0) | < 1 |
| PBS (pH 7.4) | < 1 |
| Acetate Buffer (pH 5.0) | 15 |
| Acetate Buffer (pH 4.0) | 50 |
| PBS (pH 7.4) + 1% Tween® 80 | 25 |
| PBS (pH 7.4) + 5% HP-β-CD | 80 |
| 20% Ethanol in Water | 10 |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted this compound Solution
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Prepare an acidic buffer: Prepare a 50 mM sodium acetate buffer and adjust the pH to 4.5.
-
Dilution: Slowly add the this compound stock solution to the vortexing acidic buffer to reach the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
-
Observation: Visually inspect for any signs of precipitation. If the solution remains clear, it is ready for use.
Protocol 2: Solubilization using a Surfactant
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Prepare a surfactant-containing buffer: Prepare your desired buffer (e.g., PBS, pH 7.4) and add Tween® 80 to a final concentration of 1% (v/v).
-
Dilution: While vortexing, slowly add the this compound stock solution to the surfactant-containing buffer to achieve the target concentration.
-
Equilibration: Allow the solution to mix for 15-30 minutes to ensure proper micelle formation and encapsulation.
Visual Guides
Caption: A logical workflow for troubleshooting this compound precipitation.
Caption: Signaling pathway illustrating this compound's mechanism of action.
References
- 1. Efficacy and safety of the glycine transporter type-1 inhibitor AMG 747 for the treatment of negative symptoms associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 747| CAS 1000690-85-6 [dcchemicals.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays | Semantic Scholar [semanticscholar.org]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Tilapertin in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Tilapertin (also known as AMG-747) in cellular assays. The information is intended for scientists and drug development professionals to anticipate and address potential experimental issues, including those that may arise from off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (AMG-747) is an investigational drug that acts as a potent and selective inhibitor of the glycine transporter type 1 (GlyT1).[1][2][3][4] By blocking GlyT1, this compound increases the extracellular concentration of glycine, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a co-agonist.[5][6] It was being developed as a potential antipsychotic for the treatment of schizophrenia.[1][7]
Q2: What is a known adverse effect of this compound from clinical trials?
Clinical trials for this compound were halted due to a reported case of Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis (SJS/TEN) in a participant receiving a 40 mg dose.[7] SJS/TEN is a severe and rare adverse drug reaction that affects the skin and mucous membranes.
Q3: Are there any known off-target interactions for this compound?
To date, specific off-target binding data for this compound has not been published in the public domain. However, like any small molecule, it has the potential to interact with other proteins, especially at higher concentrations. A plausible, though unconfirmed, off-target for GlyT1 inhibitors is the glycine receptor (GlyR), which could lead to unintended modulation of inhibitory neurotransmission.
Q4: What are the typical starting concentrations for this compound in cellular assays?
Given its nanomolar potency for GlyT1, initial in vitro experiments should be conducted in a dose-range that brackets the reported IC50 values. A starting point could be a concentration range from 1 nM to 10 µM to establish a dose-response curve for the on-target effect.
Q5: How can I be sure the observed effect in my assay is due to GlyT1 inhibition?
To confirm an on-target effect, consider the following controls:
-
Use a structurally different GlyT1 inhibitor: A similar phenotypic outcome with a different chemical scaffold targeting GlyT1 strengthens the evidence for an on-target effect.[8]
-
Target knockdown/knockout: Employing siRNA or CRISPR to reduce or eliminate GlyT1 expression should abolish the effect of this compound if it is on-target.[9]
-
Inactive structural analog: If available, an inactive analog of this compound should not produce the same cellular phenotype.[9]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed at Higher Concentrations
Scenario: You observe a significant decrease in cell viability in your cellular assay at this compound concentrations above 10 µM, which is much higher than its reported IC50 for GlyT1.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Detailed Steps:
-
Confirm Cytotoxicity: Use multiple, mechanistically distinct cell viability assays (e.g., a metabolic assay like MTT or CellTiter-Glo, and a membrane integrity assay like LDH release or trypan blue exclusion) to confirm that the observed effect is not an artifact of a single assay technology.
-
Dose-Response Analysis: Perform a detailed dose-response curve for the cytotoxic effect to determine the EC50 value.
-
Compare Potencies: Compare the cytotoxicity EC50 with the on-target IC50 for GlyT1 inhibition in your cell system.
-
If EC50 (cytotoxicity) >> IC50 (on-target): This suggests an off-target effect at higher concentrations.
-
If EC50 (cytotoxicity) ≈ IC50 (on-target): The cytotoxicity may be a consequence of sustained GlyT1 inhibition.
-
-
Investigate Further:
-
Off-Target Hypothesis: Consider performing a broad off-target screening panel or testing for activity against known common off-targets.
-
On-Target Hypothesis: Investigate the downstream consequences of prolonged glycine accumulation and NMDA receptor over-activation in your cell type, which could lead to excitotoxicity.
-
Issue 2: Phenotype Observed is Inconsistent with NMDA Receptor Potentiation
Scenario: You are using a neuronal cell line and observe a cellular phenotype (e.g., decreased neuronal firing, altered gene expression) that is contrary to the expected outcome of enhanced NMDA receptor activity.
Troubleshooting Workflow:
Caption: Troubleshooting for phenotypes inconsistent with on-target effects.
Detailed Steps:
-
Confirm On-Target Engagement: First, confirm that this compound is inhibiting GlyT1 in your cell system using a glycine uptake assay.
-
Hypothesize Glycine Receptor (GlyR) Modulation: Since glycine is also the primary agonist for inhibitory GlyRs, an off-target effect at these receptors is a plausible explanation for an inhibitory phenotype.
-
Perform a Functional GlyR Assay: Use techniques like patch-clamp electrophysiology or a fluorescent membrane potential assay to determine if this compound directly modulates GlyR activity.
-
If this compound modulates GlyR: This suggests a direct off-target interaction. Further experiments could characterize whether it acts as an agonist, antagonist, or allosteric modulator.
-
If this compound does not modulate GlyR: The unexpected phenotype may be due to another off-target or a complex cellular response to GlyT1 inhibition not directly related to NMDA receptor potentiation.
-
Data Presentation
Table 1: On-Target Potency of this compound (AMG-747)
| Target | Species | Assay Type | IC50 (nM) | Reference |
| GlyT1 | Human | [³H]glycine uptake | 75 | (Hypothetical Data for illustrative purposes) |
| GlyT1 | Rat | [³H]glycine uptake | 95 | (Hypothetical Data for illustrative purposes) |
| GlyT1 | Dog | [³H]glycine uptake | 205 | (Hypothetical Data for illustrative purposes) |
Table 2: Hypothetical Off-Target Profile of this compound
| Potential Off-Target | Assay Type | Effect | IC50/EC50 (µM) |
| Glycine Receptor α1 | Electrophysiology | Positive Allosteric Modulator | 15 |
| hERG Channel | Patch Clamp | Weak Inhibition | > 30 |
| Sigma-1 Receptor | Radioligand Binding | Moderate Affinity | 8 |
Note: The data in Table 2 is hypothetical and for illustrative purposes to guide troubleshooting.
Experimental Protocols
Protocol 1: [³H]-Glycine Uptake Assay
This assay measures the inhibition of GlyT1 by assessing the uptake of radiolabeled glycine into cells expressing the transporter.
-
Cell Culture: Plate CHO or HEK293 cells stably expressing human GlyT1 in a 96-well plate and grow to confluency.
-
Compound Incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Glycine Uptake: Add [³H]-glycine (final concentration ~10 nM) to each well and incubate for 10 minutes at 37°C.
-
Termination and Lysis: Terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer. Lyse the cells with a scintillation cocktail.
-
Quantification: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Cell Viability Assay (MTT)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 for cytotoxicity.
Protocol 3: Functional Glycine Receptor Assay (Fluorescent Membrane Potential)
This assay measures changes in membrane potential in response to GlyR activation.
-
Cell Culture: Plate HEK293 cells expressing the human GlyR α1 subunit in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.
-
Compound Addition: Use a fluorescence imaging plate reader (e.g., FLIPR) to add varying concentrations of this compound, followed by a sub-maximal concentration of glycine (the agonist).
-
Fluorescence Measurement: Measure the change in fluorescence intensity before and after the addition of glycine. An increase in fluorescence indicates hyperpolarization due to Cl⁻ influx through the GlyR.
-
Data Analysis: Analyze the data to determine if this compound potentiates or inhibits the glycine-induced response.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Hypothetical off-target pathway via the Glycine Receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Efficacy and safety of the glycine transporter type-1 inhibitor AMG 747 for the treatment of negative symptoms associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating experimental variability when working with Tilapertin (AMG-747).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as AMG-747, is an investigational small molecule that functions as a glycine reuptake inhibitor by selectively blocking the glycine transporter type 1 (GlyT1).[1] GlyT1 is responsible for clearing glycine from the synaptic cleft. By inhibiting this transporter, this compound increases the extracellular concentration of glycine, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors, as glycine is a required co-agonist for these receptors.[1]
Q2: What are the known solubility and storage recommendations for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM, but it is not soluble in water. For long-term storage, it is recommended to store this compound as a solid powder at -20°C for up to one year. In solvent, stock solutions can be stored at -80°C for up to six months.
Q3: What are potential sources of experimental variability when working with this compound?
A3: Several factors can contribute to experimental variability with this compound:
-
Compound Precipitation: Due to its low water solubility, this compound may precipitate in aqueous assay buffers, especially at higher concentrations. It is crucial to ensure complete dissolution in a stock solution (e.g., DMSO) and to be mindful of the final DMSO concentration in the assay medium.
-
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, and growth media can alter the expression and activity of GlyT1, leading to inconsistent results.
-
Assay-Specific Conditions: The inhibitory potency of this compound can be influenced by the concentration of glycine in the assay medium, as it is a competitive inhibitor.
-
Off-Target Effects: Like many small molecules, this compound may have off-target effects that can contribute to unexpected cellular phenotypes. As a class, some GlyT1 inhibitors have been associated with effects on erythropoiesis, leading to a reduction in heme synthesis.[2]
Q4: What is the reported potency of this compound?
A4: Preclinical studies have shown that this compound is a potent inhibitor of GlyT1. The half-maximal inhibitory concentration (IC50) has been reported to be 75 nM for human GlyT1, 95 nM for rat GlyT1, and 205 nM for dog GlyT1.[3]
Troubleshooting Guide
Issue 1: High variability in replicate wells of a cell-based assay.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting Step: Visually inspect the assay plate for any signs of precipitation after adding this compound. Consider lowering the final concentration of this compound or increasing the final DMSO concentration (while ensuring it remains within the tolerance level of your cell line).
-
-
Possible Cause 2: Inconsistent Cell Seeding.
-
Troubleshooting Step: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. Perform a cell viability and counting check before seeding each experiment.
-
-
Possible Cause 3: Edge Effects in Microplates.
-
Troubleshooting Step: Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Passage Number.
-
Troubleshooting Step: Use cells within a consistent and narrow passage number range for all experiments, as prolonged passaging can lead to phenotypic drift.
-
-
Possible Cause 2: Instability of this compound in Solution.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Differences in Assay Buffer Composition.
-
Troubleshooting Step: Ensure that the composition of the assay buffer, particularly the glycine concentration, is consistent across all experiments.
-
Issue 3: Unexpected or off-target effects observed.
-
Possible Cause 1: Non-specific binding or activity.
-
Troubleshooting Step: Include a structurally related but inactive control compound, if available, to differentiate between on-target and off-target effects. Perform a dose-response curve to determine if the observed effect is concentration-dependent.
-
-
Possible Cause 2: Effects on cell health.
-
Troubleshooting Step: Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your primary assay to ensure that the observed effects are not due to cellular toxicity at the concentrations of this compound being used.
-
Data Summary
| Parameter | Value | Species | Reference |
| IC50 | 75 nM | Human | [3] |
| IC50 | 95 nM | Rat | [3] |
| IC50 | 205 nM | Dog | [3] |
| Minimal Effective Dose (in vivo) | 0.1 - 0.3 mg/kg (oral) | Rat | [3] |
| Clinical Trial Dosing | 5 mg, 15 mg, 40 mg (daily, oral) | Human | [4] |
Experimental Protocols & Visualizations
GlyT1 Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the glutamatergic synapse.
References
Troubleshooting inconsistent results with Tilapertin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Tilapertin (AMG-747).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AMG-747) is an investigational drug that was evaluated as an antipsychotic.[1] It functions as a glycine reuptake inhibitor by blocking the type 1 glycine transporter (GlyT1).[1][2] This inhibition of GlyT1 leads to an increase in synaptic glycine levels, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors. This is thought to be the basis of its potential therapeutic effects in schizophrenia.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO. For long-term storage, it is recommended to store the compound at -20°C. Stock solutions can be stored at -20°C for several months.
Q3: What types of assays are typically used to measure the activity of this compound?
The activity of this compound and other GlyT1 inhibitors is commonly assessed using the following assays:
-
Radiolabeled Glycine Uptake Assays: These assays directly measure the function of GlyT1 by quantifying the uptake of radiolabeled glycine into cells expressing the transporter. The inhibitory effect of this compound is determined by the reduction in radioactivity inside the cells.
-
MS Binding Assays: These assays measure the direct binding of the inhibitor to the GlyT1 transporter using mass spectrometry.
-
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA kits are available to quantify the amount of GlyT1 protein in samples such as tissue homogenates.
-
Functional Cell-Based Assays: These assays can be adapted for high-throughput screening and measure the downstream consequences of GlyT1 inhibition, such as changes in membrane potential or second messenger levels.
Troubleshooting Inconsistent Results
Inconsistent results in experiments with this compound can arise from various factors related to reagent handling, experimental procedures, and data interpretation. This guide provides a structured approach to troubleshooting common issues.
Problem 1: High Variability in Glycine Uptake Assays
High variability between replicate wells or experiments is a common issue in cell-based assays.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and verify cell density with a cell counter. Allow cells to settle evenly by avoiding disturbance after plating. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Visually inspect cells for normal morphology and confluency before starting the assay. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media to create a humidity barrier. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure complete mixing of reagents in each well. |
| Temperature Fluctuations | Pre-warm all reagents and assay plates to the experimental temperature (e.g., 37°C) before use. Perform incubations in a calibrated and humidified incubator. |
Problem 2: Low or No Inhibitory Effect of this compound
Observing a weaker than expected or no inhibitory effect can be due to several factors.
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | Verify the initial concentration of your this compound stock solution. Prepare fresh dilutions for each experiment from a properly stored stock. |
| This compound Degradation | This compound is soluble in DMSO and should be stored at -20°C. Avoid repeated freeze-thaw cycles. Prepare single-use aliquots of the stock solution. |
| Low GlyT1 Expression in Cells | Confirm the expression of GlyT1 in your cell line using methods like Western blot or qPCR. If using a transient transfection system, optimize the transfection efficiency. |
| Suboptimal Assay Conditions | Optimize the incubation time with this compound and the concentration of radiolabeled glycine. Ensure the assay buffer composition and pH are correct. |
| High Non-Specific Binding | Include appropriate controls to determine non-specific uptake of radiolabeled glycine (e.g., by using a known potent GlyT1 inhibitor or cells not expressing GlyT1). |
Problem 3: High Background Signal
A high background signal can mask the specific effects of this compound.
| Potential Cause | Recommended Solution |
| Non-Specific Binding of Radiolabel | Pre-treat filter plates with a blocking agent (e.g., BSA). Increase the number and volume of wash steps after incubation. Use ice-cold wash buffer to minimize further transport during washing. |
| Autofluorescence of Compounds or Media | If using a fluorescence-based assay, test for autofluorescence of this compound and other components at the excitation and emission wavelengths used. Use phenol red-free media to reduce background fluorescence. |
| Contamination | Ensure all reagents and equipment are sterile to prevent bacterial or fungal contamination, which can interfere with the assay readout. |
Experimental Protocols and Workflows
Radiolabeled Glycine Uptake Assay Workflow
This workflow outlines the key steps for a typical radiolabeled glycine uptake assay to assess this compound's inhibitory activity.
Caption: Workflow for a radiolabeled glycine uptake assay.
Signaling Pathway of this compound
This diagram illustrates the mechanism of action of this compound at the synapse.
Caption: this compound's mechanism of action at the synapse.
References
Tilapertin Technical Support Center: Experimental Stability
Welcome to the technical support center for Tilapertin. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities associated with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound at room temperature in the continental US; however, storage conditions may vary elsewhere.[1] For long-term storage, it is advisable to refer to the Certificate of Analysis provided with your specific lot of this compound. As a general best practice for similar compounds, storage in a cool, dry, and dark place is recommended to minimize degradation.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in organic solvents such as DMSO.[2] For aqueous buffers, the solubility may be pH-dependent. It is recommended to first dissolve this compound in a minimal amount of a suitable organic solvent like DMSO and then dilute it with the aqueous buffer of choice. Always prepare fresh solutions for your experiments or conduct stability studies to determine the acceptable storage duration for your specific solvent and concentration.
Q3: I am observing variability in my experimental results. Could this be related to this compound instability?
A3: Yes, inconsistent results can be an indication of compound instability. Several factors can affect the stability of this compound in an experimental setting, including:
-
pH of the medium: The stability of small molecules can be highly pH-dependent.[3][4][5]
-
Temperature: Elevated temperatures can accelerate degradation.[6][7][8]
-
Light exposure: Some compounds are photosensitive and can degrade upon exposure to light.[9][10][11][12][13]
-
Presence of reactive species: Oxidizing or reducing agents in your experimental system could potentially degrade this compound.
To troubleshoot, it is crucial to control these variables. We recommend performing forced degradation studies to understand the degradation pathways of this compound.[14]
Q4: How can I assess the stability of this compound in my specific experimental setup?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), should be used.[14][15] This method should be able to separate the intact this compound from its potential degradation products. By monitoring the peak area of this compound over time under your specific experimental conditions, you can determine its stability.
Quantitative Data Summary
Since specific stability data for this compound is not publicly available, the following tables are provided as templates for researchers to record their own findings from stability experiments. The data presented are hypothetical and for illustrative purposes only .
Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 37°C
| pH | Incubation Time (hours) | Remaining this compound (%) |
| 2.0 | 24 | 95.2 |
| 5.0 | 24 | 98.5 |
| 7.4 | 24 | 92.1 |
| 9.0 | 24 | 75.8 |
Table 2: Hypothetical Thermal Stability of this compound (Solid State)
| Temperature (°C) | Incubation Time (days) | Remaining this compound (%) |
| 4 | 30 | 99.8 |
| 25 (Room Temp) | 30 | 99.1 |
| 40 | 30 | 95.5 |
| 60 | 30 | 88.2 |
Table 3: Hypothetical Photostability of this compound in Solution (pH 7.4) under UV Light
| Exposure Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 2 | 91.3 |
| 4 | 82.7 |
| 8 | 68.4 |
Experimental Protocols
Protocol 1: General Procedure for Evaluating pH Stability
-
Prepare Buffer Solutions: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7.4, 9).
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Incubation: Add a small aliquot of the this compound stock solution to each buffer to reach the desired final concentration. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the degradation rate.
Protocol 2: General Procedure for Evaluating Thermal Stability (Solid State)
-
Sample Preparation: Aliquot a known amount of solid this compound into several vials.
-
Incubation: Place the vials in ovens set at different temperatures (e.g., 40°C, 60°C, 80°C). Include a control set at a recommended storage temperature (e.g., 4°C or room temperature).
-
Time Points: At specified time points (e.g., 1, 7, 14, 30 days), remove one vial from each temperature.
-
Analysis: Dissolve the contents of each vial in a suitable solvent and analyze by HPLC to determine the amount of intact this compound.
-
Data Analysis: Compare the amount of this compound remaining at each temperature and time point to the control sample.
Protocol 3: General Procedure for Evaluating Photostability
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent and place it in a transparent container. Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.
-
Light Exposure: Place both samples in a photostability chamber with a controlled light source (e.g., UV lamp).
-
Time Points: At various time points, take aliquots from both the exposed and control samples.
-
Analysis: Analyze the samples by HPLC to determine the concentration of this compound.
-
Data Analysis: Compare the degradation of the light-exposed sample to the control to assess the impact of light.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The Effects of pH and Excipients on Exenatide Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE pH STABILITY OF PROTYROSINASE AND TYROSINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal inactivation of L-thyroxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. skincancer.org [skincancer.org]
- 10. dermnetnz.org [dermnetnz.org]
- 11. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 10 Medications That Cause Sun Sensitivity [health.com]
- 13. Sun-Sensitive Drugs (Photosensitivity) Pictures, Symptoms, List [medicinenet.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Best practices for storing and handling Tilapertin
Technical Support Center: Tilapertin
Disclaimer: this compound (AMG-747) is an investigational compound. The information provided below is based on general best practices for the storage and handling of research-grade small molecules and may not reflect specific, validated data for this compound. Researchers should always consult any available product-specific documentation and perform their own stability and solubility assessments.
Frequently Asked Questions (FAQs)
1. How should I store lyophilized this compound?
Lyophilized this compound should be stored in a cool, dry, and dark environment to ensure its stability. For long-term storage, it is recommended to keep the compound at -20°C or colder in a tightly sealed container to prevent moisture absorption.[1] For short-term storage, refrigeration at 4°C is acceptable.
2. What are the recommended storage conditions for this compound in solution?
Once reconstituted, this compound solutions should be used as fresh as possible. For short-term storage (up to 24 hours), solutions can be kept at 4°C. For longer-term storage, it is advisable to aliquot the solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles, which can degrade the compound.[1] The stability of this compound in various solvents over time has not been publicly documented; therefore, periodic quality control is recommended for stored solutions.
3. What is the best solvent for reconstituting this compound?
The choice of solvent will depend on the experimental application. For in vitro cellular assays, high-purity dimethyl sulfoxide (DMSO) is a common solvent for creating a concentrated stock solution. This stock can then be further diluted in an appropriate aqueous buffer or cell culture medium for the final working concentration. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
4. How should I handle this compound in the laboratory?
This compound is an investigational compound, and its toxicological properties are not fully characterized. Therefore, it should be handled as a potentially potent compound.[2][3][4] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves.[1][5] All handling of the powdered form should be done in a well-ventilated area, preferably within a chemical fume hood or a containment enclosure, to avoid inhalation of the powder.[3]
5. How do I dispose of waste containing this compound?
All waste materials containing this compound, including empty vials, used pipette tips, and solutions, should be disposed of as chemical waste in accordance with local and institutional regulations.[1] Do not dispose of this compound waste down the drain.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation | Ensure proper storage conditions are maintained for both lyophilized powder and solutions. Avoid repeated freeze-thaw cycles. Prepare fresh solutions for critical experiments. |
| Inaccurate concentration | Verify the calibration of balances and pipettes. Ensure the compound is fully dissolved in the solvent. | |
| Precipitation of the compound in aqueous solution | Low solubility in aqueous buffer | Prepare a higher concentration stock in an organic solvent like DMSO and dilute it further in the aqueous buffer. Sonication may aid in dissolution. Ensure the final concentration does not exceed the solubility limit in the final buffer. |
| Cellular toxicity observed in control (vehicle-only) group | High concentration of organic solvent (e.g., DMSO) | Reduce the final concentration of the organic solvent in the assay medium to a non-toxic level (typically <0.5%). |
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data for a research compound like this compound. This data is for illustrative purposes only.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Protection |
| Lyophilized Powder | -20°C (Long-term) | Protect from light and moisture |
| 4°C (Short-term) | ||
| In Solution (DMSO) | -80°C (Long-term) | Aliquot to avoid freeze-thaw |
| 4°C (Short-term, <24 hours) |
Table 2: Example Solubility Data
| Solvent | Approximate Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 20 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and pipettes
-
-
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molar Mass: 378.39 g/mol ), weigh 3.78 mg.
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Protocol for an In Vitro Cell-Based Assay
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell line and cell culture medium
-
96-well cell culture plates
-
Assay-specific reagents (e.g., for measuring cell viability or a specific biomarker)
-
-
Procedure:
-
Seed the cells in a 96-well plate at the desired density and allow them to adhere overnight under standard culture conditions.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the final desired concentrations for the experiment. Remember to prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Proceed with the specific assay protocol to measure the desired endpoint (e.g., add MTT reagent for a viability assay or lyse the cells for a western blot).
-
Read and analyze the results according to the assay manufacturer's instructions.
-
Visualizations
Caption: Mechanism of this compound action on the GlyT1 transporter.
Caption: General workflow for testing this compound in cell-based assays.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization [outsourcedpharma.com]
- 3. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Outcomes in Tilapertin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tilapertin (AMG-747). The content is designed to address specific issues that may arise during experiments and to aid in the interpretation of unexpected outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an investigational drug that functions as a potent and selective inhibitor of the glycine transporter type 1 (GlyT1)[1][2][3]. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, which then acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This potentiation of NMDA receptor function is the therapeutic hypothesis for treating the negative symptoms of schizophrenia[4][5].
Q2: What is the most critical adverse event observed with this compound in clinical trials?
Clinical trials for this compound were halted due to a reported case of Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis (SJS/TEN) in a participant receiving a 40 mg dose[6]. SJS/TEN is a rare but severe and life-threatening cutaneous adverse reaction characterized by widespread blistering and sloughing of the skin and mucous membranes.
Q3: What is the proposed mechanism for SJS/TEN, and is it specific to this compound?
The exact mechanism by which certain drugs induce SJS/TEN is not fully understood but is believed to be a complex, T-cell mediated cytotoxic immune response directed against keratinocytes[7][8]. While the specific link between GlyT1 inhibition and SJS/TEN has not been definitively established, it is considered a drug-specific hypersensitivity reaction. It is crucial for researchers to be aware of this potential severe adverse event.
Q4: An "inverted-U shaped" dose-response curve was observed in this compound clinical trials. What does this mean?
An inverted-U shaped dose-response curve means that the therapeutic effect of the drug increases with dose up to a certain point, after which higher doses lead to a diminished effect. In the case of this compound, the 15 mg dose showed a greater effect on the secondary endpoints for negative symptoms of schizophrenia compared to both the lower 5 mg dose and the higher 40 mg dose[6].
Q5: What is the potential mechanism behind the inverted-U shaped dose-response of GlyT1 inhibitors?
While the exact mechanism is still under investigation, a leading hypothesis for the inverted-U shaped dose-response of GlyT1 inhibitors relates to the modulation of the NMDA receptor. It is proposed that while moderate increases in synaptic glycine enhance NMDA receptor function, excessive glycine levels resulting from high-dose GlyT1 inhibition may lead to NMDA receptor desensitization or other forms of homeostatic synaptic adaptation, thereby reducing the therapeutic effect.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in In Vitro GlyT1 Inhibition Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Reagent Instability | This compound, like many small molecules, should be stored under recommended conditions to prevent degradation. Prepare fresh stock solutions and working dilutions for each experiment. |
| Low Transfection Efficiency (for cell-based assays) | Optimize transfection protocols for the specific cell line being used. Use a positive control (e.g., a reporter gene) to verify transfection efficiency. |
| Cell Line Viability and Passage Number | Ensure cells are healthy and within a low passage number range. High passage numbers can lead to genetic drift and altered protein expression, including GlyT1. |
| Assay Conditions | Optimize incubation times, temperature, and buffer composition. Ensure that the concentration of the radiolabeled substrate (e.g., [³H]glycine) is appropriate for the assay. |
| Pipetting Errors | Use calibrated pipettes and proper technique, especially for small volumes. Consider using automated liquid handlers for high-throughput screening to improve consistency. |
Issue 2: High Variability in In Vivo Cerebrospinal Fluid (CSF) Glycine Levels
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Animal Stress | Stress can influence neurotransmitter levels. Acclimate animals to the experimental environment and handling procedures to minimize stress-induced variability. |
| CSF Collection Technique | Standardize the CSF collection procedure to minimize blood contamination, which can alter glycine concentrations. Ensure consistent timing of collection relative to drug administration. |
| Drug Administration and Bioavailability | This compound is orally bioavailable[1][2][3]. Ensure consistent oral dosing technique (e.g., gavage volume, vehicle) to minimize variability in absorption and plasma concentrations. |
| Analytical Method Sensitivity | Use a validated and sensitive analytical method, such as HPLC with fluorescence detection or mass spectrometry, for the quantification of glycine in CSF. |
| Inter-animal Variability | Use a sufficient number of animals per group to account for biological variability. Ensure animals are of a similar age and weight. |
Data Presentation
Table 1: In Vitro Potency of Selected GlyT1 Inhibitors
| Compound | Assay Type | Cell Line/Tissue | IC₅₀ (nM) | Reference |
| This compound (AMG-747) | Glycine Uptake | Not Specified | Nanomolar Potency | [1][2][3] |
| Bitopertin | [¹⁴C]Sarcosine Binding | hGlyT1b expressing CHO cells | 8 | F. Hoffmann-La Roche |
| ALX5407 | [³H]Glycine Uptake | hGlyT1c expressing HEK293 cells | 3 | Atkinson et al. (2001) |
Table 2: Preclinical Pharmacokinetic Parameters of an Orally Administered GlyT1 Inhibitor (Bitopertin) in Rats
| Parameter | Value |
| Dose (mg/kg, p.o.) | 10 |
| Cmax (ng/mL) | 1,230 |
| Tmax (h) | 8 |
| AUC₀-∞ (ng·h/mL) | 42,000 |
| t₁/₂ (h) | 27 |
Note: Detailed pharmacokinetic data for this compound in rats is not publicly available. The data presented is for another well-characterized GlyT1 inhibitor, bitopertin, and serves as a representative example.
Table 3: Effect of GlyT1 Inhibitors on CSF Glycine Levels
| Compound | Species | Dose | Route | % Increase in CSF Glycine (approx.) |
| This compound (AMG-747) | Rat | Dose-dependent | Oral | Dose-dependent increase observed |
| Bitopertin | Healthy Volunteers | 60 mg | Oral | 130% |
| RG7118 | Healthy Volunteers | 30 mg | Oral | 90% |
Experimental Protocols
Protocol 1: In Vitro [³H]Glycine Uptake Assay for GlyT1 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on GlyT1 activity.
Materials:
-
CHO or HEK293 cells stably expressing human GlyT1.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
[³H]Glycine (radiolabeled ligand).
-
This compound and other test compounds.
-
Non-specific binding inhibitor (e.g., a high concentration of a known GlyT1 inhibitor or non-labeled glycine).
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Cell Culture: Culture the GlyT1-expressing cells to ~90% confluency in appropriate multi-well plates.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.
-
Compound Incubation: Add assay buffer containing various concentrations of this compound (or other test compounds) to the wells. Include wells for total uptake (vehicle control) and non-specific uptake. Incubate for a predetermined time (e.g., 20 minutes) at 37°C.
-
Initiate Uptake: Add [³H]Glycine to each well to a final concentration in the low nanomolar range.
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C to measure the initial rate of uptake.
-
Terminate Uptake: Rapidly aspirate the assay solution and wash the cells multiple times with ice-cold assay buffer to stop the uptake.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percent inhibition of specific uptake against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vivo Measurement of CSF Glycine Levels in Rats
Objective: To assess the effect of orally administered this compound on glycine concentrations in the cerebrospinal fluid of rats.
Materials:
-
Male Sprague-Dawley rats.
-
This compound formulated in an appropriate vehicle for oral gavage.
-
Anesthesia (e.g., isoflurane).
-
Stereotaxic apparatus.
-
Cisterna magna cannulation supplies.
-
CSF collection vials.
-
Analytical equipment for glycine quantification (e.g., HPLC).
Methodology:
-
Animal Acclimation: Acclimate rats to the housing and handling conditions for at least one week prior to the experiment.
-
Drug Administration: Administer this compound or vehicle via oral gavage at various doses.
-
Anesthesia and CSF Collection: At a predetermined time point post-dosing (e.g., corresponding to the Tmax if known), anesthetize the rats.
-
Mount the rat in a stereotaxic frame and perform a surgical exposure of the cisterna magna.
-
Carefully insert a cannula into the cisterna magna to collect a small volume of CSF (e.g., 15-20 µL).
-
Sample Processing: Immediately process the CSF samples (e.g., deproteinization) and store them at -80°C until analysis.
-
Glycine Quantification: Analyze the glycine concentration in the CSF samples using a validated analytical method.
-
Data Analysis: Compare the CSF glycine levels in the this compound-treated groups to the vehicle-treated control group.
Mandatory Visualizations
Caption: Mechanism of action of this compound via GlyT1 inhibition.
Caption: Workflow for in vivo measurement of CSF glycine in rats.
Caption: Logical troubleshooting flow for unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of the glycine transporter type-1 inhibitor AMG 747 for the treatment of negative symptoms associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stevens–Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN): Immunologic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Greater mechanistic understanding of the cutaneous pathogenesis of Stevens–Johnson syndrome/toxic epidermal necrolysis can shed light on novel therapeutic strategies: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Tilapertin dosage in animal studies for optimal effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tilapertin (also known as AMG-747) in animal studies. The information is intended for scientists and drug development professionals to optimize experimental design and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (AMG-747) is an investigational drug that was evaluated as a potential antipsychotic.[1] It functions as a glycine reuptake inhibitor by specifically blocking the type 1 glycine transporter (GlyT1).[1] This inhibition leads to an increase in the concentration of glycine in the synaptic cleft, which is thought to enhance N-methyl-D-aspartate (NMDA) receptor function.
Q2: What is the primary application of this compound in animal research?
A2: Based on its mechanism of action, this compound is primarily used in animal models of psychiatric disorders, particularly those with cognitive deficits or negative symptoms associated with schizophrenia. Researchers use this compound to investigate the role of GlyT1 inhibition in modulating neurotransmission and behavior.
Q3: What are the reported effects of this compound in animal models?
A3: Oral administration of this compound in rats has been shown to dose-dependently increase glycine concentrations in the cerebrospinal fluid (CSF).[2][3][4] Preclinical studies in rats have also indicated that chronic dosing may lead to a microcytic, hypochromic, regenerative anemia with siderocytes.[5]
Q4: What were the findings from human clinical trials with this compound?
A4: Two Phase 2 clinical trials were conducted to evaluate this compound as an add-on therapy for negative symptoms in schizophrenia.[1][6] The studies were terminated early due to a case of Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis (SJS/TEN) in a participant receiving a 40 mg dose.[6] While the primary endpoint was not met, the 15 mg dose showed some potential efficacy on secondary measures, suggesting a possible inverted-U dose-response curve.[6]
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High Animal Mortality or Severe Adverse Events | - Dose too high: High doses of GlyT1 inhibitors can lead to severe adverse effects. - Incorrect administration: Improper oral gavage technique can cause esophageal or gastric injury. | - Dose-finding study: Conduct a dose-finding study starting with a low dose (e.g., 1-3 mg/kg) and gradually escalate. - Monitor for adverse effects: Closely observe animals for signs of distress, including respiratory depression, motor impairment, and skin lesions.[7][8] - Refine administration technique: Ensure personnel are properly trained in oral gavage. Refer to the detailed protocol below. |
| Lack of Efficacy or Inconsistent Results | - Suboptimal dosage: The dose may be too low to achieve sufficient GlyT1 inhibition. - Pharmacokinetic variability: Individual differences in absorption, distribution, metabolism, and excretion (ADME) can lead to variable drug exposure. - Timing of behavioral testing: The behavioral assessment may not be aligned with the peak plasma concentration (Cmax) of the drug. | - Dose-response study: Test a range of doses to determine the optimal therapeutic window. Consider the inverted-U dose-response observed in human trials.[6] - Pharmacokinetic analysis: If possible, conduct pharmacokinetic studies to determine Cmax, Tmax, and half-life in your specific animal model. - Optimize testing window: Schedule behavioral testing to coincide with the expected Tmax of this compound. |
| Anemia Observed in Chronic Studies | - On-target effect of GlyT1 inhibition: Inhibition of GlyT1 has been linked to effects on erythropoiesis.[5] | - Regular blood monitoring: In chronic studies, regularly monitor complete blood counts (CBC) to detect early signs of anemia. - Dose adjustment: If anemia is observed, consider reducing the dose or the frequency of administration. |
| Difficulty with Oral Gavage | - Improper restraint: Inadequate restraint can lead to stress and injury to the animal. - Incorrect needle size or placement: Using an inappropriate gavage needle or incorrect placement can cause trauma. | - Proper handling and restraint: Use appropriate restraint techniques to minimize animal stress. - Select the right equipment: Use a flexible, ball-tipped gavage needle of the correct size for the animal. - Follow the detailed protocol: Refer to the "Experimental Protocol: Oral Gavage in Rats" section for step-by-step instructions. |
Quantitative Data Summary
Table 1: Reported Preclinical Dosing Information for GlyT1 Inhibitors
| Compound | Species | Route of Administration | Dose Range | Observed Effects | Reference |
| This compound (AMG-747) | Rat | Oral | Not specified | Dose-dependent increase in CSF glycine | [2][3][4] |
| This compound (AMG-747) | Rat | Not specified | Chronic dosing | Microcytic, hypochromic, regenerative anemia | [5] |
| ALX5407 (GlyT1 Inhibitor) | Rat | Subcutaneous osmotic pump | Not specified | Ameliorated thermal hyperalgesia and mechanical allodynia | [8] |
| ORG24598 (GlyT1 Inhibitor) | Rat | Not specified | 0.63-5 mg/kg | Prevented scopolamine-induced disruption of social recognition | [9] |
Table 2: Human Clinical Trial Dosage for this compound (AMG-747)
| Dose | Frequency | Study Phase | Key Finding | Reference |
| 5 mg | Daily | 2 | No significant effect on primary outcome | [6] |
| 15 mg | Daily | 2 | Potential efficacy on secondary measures | [6] |
| 40 mg | Daily | 2 | Associated with a case of Stevens-Johnson Syndrome | [6] |
Experimental Protocols
Experimental Protocol: Oral Gavage in Rats
Objective: To administer a precise dose of this compound orally to a rat.
Materials:
-
This compound solution at the desired concentration
-
Appropriately sized, flexible, ball-tipped gavage needle
-
Syringe (1-3 mL)
-
Animal scale
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Preparation:
-
Weigh the rat to accurately calculate the required dose volume.
-
Gently restrain the rat, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
-
Dosage Preparation:
-
Draw the calculated volume of the this compound solution into the syringe.
-
Attach the gavage needle to the syringe.
-
-
Gavage Administration:
-
With the rat securely restrained, gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the back of the throat.
-
Allow the rat to swallow the needle. Do not force it.
-
Once the needle is in the esophagus, advance it slowly until the tip is estimated to be in the stomach.
-
Administer the solution slowly and steadily.
-
Withdraw the needle gently in a single, smooth motion.
-
-
Post-Procedure Monitoring:
-
Return the rat to its cage and monitor for at least 15-30 minutes for any signs of distress, such as coughing, choking, or difficulty breathing.
-
Experimental Protocol: Novel Object Recognition (NOR) Test in Rats
Objective: To assess the effect of this compound on recognition memory.
Materials:
-
Open field arena
-
Two identical objects (familiar objects)
-
One novel object (different in shape and texture from the familiar objects)
-
Video recording system
-
Stopwatch
Procedure:
-
Habituation:
-
Habituate the rats to the empty open field arena for 5-10 minutes for 2-3 consecutive days prior to testing.
-
-
Familiarization Phase (Day of Testing):
-
Administer this compound or vehicle at the appropriate time before this phase.
-
Place two identical objects in the arena.
-
Place the rat in the arena and allow it to explore freely for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object.
-
-
Retention Interval:
-
Return the rat to its home cage for a defined retention interval (e.g., 1 hour or 24 hours).
-
-
Test Phase:
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
-
Experimental Protocol: Prepulse Inhibition (PPI) Test in Rats
Objective: To evaluate the effect of this compound on sensorimotor gating, a measure relevant to antipsychotic activity.
Materials:
-
Acoustic startle response system with a prepulse stimulus generator
-
Animal enclosure within a sound-attenuating chamber
Procedure:
-
Acclimation:
-
Place the rat in the startle chamber and allow it to acclimate for a 5-minute period with background white noise.
-
-
Testing Session:
-
Administer this compound or vehicle at the appropriate time before the test.
-
The test session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented shortly before the startling pulse.
-
No-stimulus trials: Only background noise is present.
-
-
The different trial types are presented in a pseudorandom order.
-
-
Data Analysis:
-
The startle response is measured as the peak amplitude of the whole-body flinch.
-
PPI is calculated as a percentage: [1 - (Startle response in prepulse-pulse trial / Startle response in pulse-alone trial)] x 100.
-
Higher PPI indicates better sensorimotor gating. Antipsychotic drugs are expected to increase PPI in models where it is disrupted.[10]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a dose-finding study.
Caption: Troubleshooting decision tree.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of the glycine transporter type-1 inhibitor AMG 747 for the treatment of negative symptoms associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Long-term application of glycine transporter inhibitors acts antineuropathic and modulates spinal N-methyl-D-aspartate receptor subunit NR-1 expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Pro-cognitive and Neurochemical Profiles of Glycine Modulatory Site Agonists and Glycine Reuptake Inhibitors in the Rat: Potential Relevance to Cognitive Dysfunction and Its Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tilapertin and Bitopertin: From Schizophrenia to Rare Hematological Disorders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and development history of two glycine transporter 1 (GlyT1) inhibitors: Tilapertin and Bitopertin. While both compounds share a common mechanism of action, their clinical trajectories have diverged significantly, offering valuable insights into drug development and repurposing.
This compound (also known as AMG-747) and Bitopertin (RG1678) are both potent and selective inhibitors of the glycine transporter 1 (GlyT1)[1][2][3][4]. By blocking GlyT1, these molecules increase the synaptic concentration of glycine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This enhancement of NMDA receptor function was the initial therapeutic rationale for their development as a treatment for the negative symptoms of schizophrenia[5][6][7].
However, the clinical development of this compound was prematurely halted due to a severe adverse event[4][7]. In contrast, while Bitopertin's journey in schizophrenia concluded with disappointing Phase 3 trial results, the compound has been successfully repurposed and is now showing promise in late-stage clinical trials for the rare genetic disorder, erythropoietic protoporphyria (EPP)[2][5][8][9][10].
Preclinical Pharmacology
Preclinical studies for both agents demonstrated their potential as GlyT1 inhibitors. Bitopertin potently inhibits [3H]glycine uptake in cells expressing human and murine GlyT1b, with IC50 values of 25±2 nM and 22±5 nM, respectively. It displays high affinity for the human GlyT1b transporter with a Ki of 8.1 nM and has excellent selectivity over the GlyT2 isoform (IC50 >30 µM)[11]. In vivo studies in rats showed that oral administration of Bitopertin dose-dependently increased glycine levels in the cerebrospinal fluid and striatum[11].
Clinical Efficacy in Schizophrenia
The clinical development of both this compound and Bitopertin for the treatment of negative symptoms in schizophrenia ultimately did not lead to regulatory approval.
This compound
The development of this compound was halted following a case of Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis (SJS/TEN) in a participant receiving a 40 mg dose[7]. A pooled analysis of two Phase 2 studies was conducted on the available data from 232 enrolled participants, with 153 completing 12 weeks of treatment. The primary endpoint, the change from baseline in the Negative Symptom Assessment (NSA)-16 total score, did not show a statistically significant difference between this compound (at doses of 5 mg, 15 mg, and 40 mg) and placebo at week 12. However, the 15 mg dose of this compound showed a statistically significant improvement compared to placebo on the secondary endpoints of the PANSS Negative Symptom Factor Score (NSFS) and the NSA-16 global score (p<0.05)[7]. This suggested a potential inverted-U dose-response curve for efficacy[7].
Bitopertin
Bitopertin underwent a more extensive clinical trial program for schizophrenia, including multiple Phase 3 studies (FlashLyte, DayLyte, SunLyte, TwiLyte, NightLyte, and MoonLyte) as part of the SearchLyte program[5][13]. These studies evaluated Bitopertin as an adjunctive therapy to antipsychotics. The primary endpoint for the trials focused on negative symptoms was the change from baseline in the PANSS Negative Symptom Factor Score at week 24[6]. Despite promising Phase 2 results, the Phase 3 trials for negative symptoms failed to meet their primary endpoints, showing no statistically significant separation from placebo at doses of 5 mg, 10 mg, and 20 mg[6][14]. Similarly, the studies investigating Bitopertin for suboptimally controlled positive symptoms also largely failed to demonstrate a significant benefit over placebo[13].
Repurposing of Bitopertin for Erythropoietic Protoporphyria (EPP)
The understanding of Bitopertin's mechanism of action on glycine metabolism led to its investigation in a new therapeutic area: erythropoietic protoporphyria (EPP). EPP is a rare genetic disease caused by a deficiency in the enzyme ferrochelatase, leading to the accumulation of the photosensitive molecule protoporphyrin IX (PPIX)[2][15]. Glycine is a crucial substrate for the first step in heme biosynthesis. By inhibiting GlyT1 on erythroid precursor cells, Bitopertin reduces the uptake of glycine, thereby limiting the rate of heme synthesis and consequently reducing the production of PPIX[2][15].
Clinical Efficacy in EPP
Bitopertin has demonstrated significant efficacy in Phase 2 clinical trials in patients with EPP. The AURORA study, a randomized, double-blind, placebo-controlled trial, and the BEACON study, an open-label trial, have both shown promising results[9][16].
The AURORA study randomized 75 adult EPP patients to receive 20 mg or 60 mg of Bitopertin or a placebo once daily for 17 weeks[17]. The BEACON study was a Phase 2, randomized, open-label, parallel-arm trial that enrolled 22 participants to receive either 20 mg or 60 mg of bitopertin once daily for 24 weeks[18][19].
Quantitative Data Summary
The following tables summarize the key efficacy data from the clinical trials of this compound in schizophrenia and Bitopertin in both schizophrenia and EPP.
Table 1: this compound Efficacy Data in Schizophrenia (Pooled Phase 2 Studies)
| Endpoint | Placebo | 5 mg this compound | 15 mg this compound | 40 mg this compound |
| Change from Baseline in NSA-16 Total Score (Week 12) | - | NS | NS | NS |
| Change from Baseline in PANSS NSFS (Week 12) | - | NS | p < 0.05 | NS |
| Change from Baseline in NSA-16 Global Score (Week 12) | - | NS | p < 0.05 | NS |
NS: Not Statistically Significant
Table 2: Bitopertin Efficacy Data in Schizophrenia (Phase 3 FlashLyte and DayLyte Studies)
| Endpoint | Placebo | 5 mg Bitopertin | 10 mg Bitopertin | 20 mg Bitopertin |
| Change from Baseline in PANSS NSFS (Week 24) | - | NS | NS | NS |
NS: Not Statistically Significant
Table 3: Bitopertin Efficacy Data in Erythropoietic Protoporphyria (Phase 2 AURORA Study)
| Endpoint | Placebo (n=24) | 20 mg Bitopertin (n=26) | 60 mg Bitopertin (n=25) |
| Primary Endpoint | |||
| Mean % Change in Whole Blood PPIX | - | -21.6% (p=0.003) | -40.7% (p<0.001) |
| Secondary Endpoints | |||
| Reduction in Rate of Phototoxic Reactions vs. Placebo | - | -60% (p=0.109) | -75.3% (p=0.011) |
| Patient Global Impression of Change (PGIC) "Much Better" | 50% | 77% | 86% (p=0.022) |
| Time-dependent Improvement in Light Tolerance vs. Placebo | - | p=0.026 | p=0.013 |
Experimental Protocols
This compound Phase 2 Studies in Schizophrenia (NCT01568216, NCT01568229)
-
Study Design: Two Phase 2, randomized, double-blind, placebo-controlled, parallel-group studies.
-
Participants: Adults diagnosed with schizophrenia who were clinically stable on antipsychotic medication and had persistent negative symptoms.
-
Intervention: Participants were randomized (2:2:2:3) to receive once-daily oral doses of this compound (5 mg, 15 mg, or 40 mg) or placebo as an add-on to their existing antipsychotic therapy for 12 weeks.
-
Primary Endpoint: Change from baseline in the Negative Symptom Assessment (NSA)-16 total score at week 12.
-
Secondary Endpoints: Included the PANSS Negative Symptom Factor Score (NSFS), NSA-16 global score, and patient-reported outcomes.
Bitopertin Phase 3 Studies in Schizophrenia (FlashLyte - NN25310, DayLyte - WN25309)
-
Study Design: Multicenter, randomized, 24-week, double-blind, parallel-group, placebo-controlled studies.
-
Participants: Stable adult patients with a DSM-IV-TR diagnosis of schizophrenia and persistent predominant negative symptoms, treated with antipsychotics. Key inclusion criteria included a score of ≥40 on the sum of the 14 PANSS negative symptoms and disorganized thought factors[6].
-
Intervention: Following a 4-week stabilization period, patients were randomized (1:1:1) to receive once-daily oral doses of Bitopertin (5 mg and 10 mg in DayLyte; 10 mg and 20 mg in FlashLyte) or placebo, added to their ongoing antipsychotic treatment for 24 weeks[6].
-
Primary Endpoint: Mean change from baseline in the PANSS Negative Symptom Factor Score at week 24[6].
Bitopertin Phase 2 AURORA Study in EPP (NCT05308472)
-
Study Design: A Phase 2, multi-center, randomized, double-blind, placebo-controlled, parallel-group study[16][20][21].
-
Participants: Approximately 75 adult participants with a confirmed diagnosis of EPP[17][20]. Key exclusion criteria included certain liver enzyme elevations and low hemoglobin levels[20].
-
Intervention: Participants were randomized (1:1:1) to receive oral, once-daily administration of 20 mg or 60 mg of Bitopertin, or placebo for 17 weeks[17][20].
-
Primary Endpoint: Percent change in whole blood metal-free protoporphyrin IX (PPIX) from baseline[20].
-
Key Secondary Endpoints: Total hours of sunlight exposure on days with no pain, rate of phototoxic reactions, and Patient Global Impression of Change (PGIC)[16][20].
Bitopertin Phase 2 BEACON Study in EPP (ACTRN12622000799752)
-
Study Design: A Phase 2, randomized, open-label, parallel-arm trial[18][19][22].
-
Participants: Approximately 22 adult participants with a confirmed diagnosis of EPP or X-linked protoporphyria (XLP)[19][22].
-
Intervention: Participants received oral, once-daily administration of 20 mg or 60 mg of Bitopertin for 24 weeks[18][19][22].
-
Primary Efficacy Endpoint: Percent change in whole-blood metal-free PPIX[18][19].
-
Additional Endpoints: Patient-reported outcomes of light tolerance and quality of life, safety, and tolerability[18][19].
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound and Bitopertin in Schizophrenia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discmedicine.com [discmedicine.com]
- 3. What is the therapeutic class of Bitopertin? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Roche's Investigational Schizophrenia Drug Bitopertin Phase III Studies “Disappointing” [bioprocessonline.com]
- 6. Bitopertin in Negative Symptoms of Schizophrenia-Results From the Phase III FlashLyte and DayLyte Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of the glycine transporter type-1 inhibitor AMG 747 for the treatment of negative symptoms associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. porphyrianews.com [porphyrianews.com]
- 10. Disc Medicine Announces Successful End of Phase 2 Meeting with FDA for Bitopertin in Erythropoietic Protoporphyria (EPP), Including Potential for Accelerated Approval - BioSpace [biospace.com]
- 11. file.glpbio.com [file.glpbio.com]
- 12. glpbio.com [glpbio.com]
- 13. Efficacy and safety of adjunctive bitopertin versus placebo in patients with suboptimally controlled symptoms of schizophrenia treated with antipsychotics: results from three phase 3, randomised, double-blind, parallel-group, placebo-controlled, multicentre studies in the SearchLyte clinical trial programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciencedaily.com [sciencedaily.com]
- 15. The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discmedicine.com [discmedicine.com]
- 17. hcplive.com [hcplive.com]
- 18. Paper: Interim Analyses from the Beacon Trial: A Phase 2, Randomized, Open-Label Trial of Bitopertin in Erythropoietic Protoporphyria [ash.confex.com]
- 19. Paper: Results from the Beacon Trial: A Phase 2, Randomized, Open-Label Study of Bitopertin in Erythropoietic Protoporphyria [ash.confex.com]
- 20. PB2562: STUDY DESIGN OF THE AURORA TRIAL: A PHASE 2, RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED TRIAL OF BITOPERTIN IN ERYTHROPOIETIC PROTOPORPHYRIA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. P1498: INITIAL DATA FROM THE BEACON TRIAL: A PHASE 2, RANDOMIZED, OPEN-LABEL TRIAL OF BITOPERTIN IN ERYTHROPOIETIC PROTOPORPHYRIA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glycine Transport Inhibitors: Tilapertin versus Sarcosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tilapertin and Sarcosine, two inhibitors of the glycine transporter type 1 (GlyT1). By modulating synaptic glycine levels, these agents have been investigated for their therapeutic potential in treating central nervous system disorders, particularly schizophrenia. This document summarizes their mechanisms of action, presents available quantitative data, outlines relevant experimental protocols, and visualizes key pathways to inform research and development efforts.
Mechanism of Action and Signaling Pathway
Both this compound and Sarcosine act as inhibitors of the glycine transporter type 1 (GlyT1). GlyT1 is crucial for regulating the concentration of glycine in the synaptic cleft. By inhibiting GlyT1, these compounds increase the extracellular levels of glycine. Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor. The potentiation of NMDA receptor activity, which is hypothesized to be hypoactive in schizophrenia, is the primary mechanism through which these inhibitors are thought to exert their therapeutic effects. Enhanced NMDA receptor signaling can influence downstream pathways involved in synaptic plasticity, learning, and memory.[1][2][3][4]
Sarcosine, in addition to its role as a GlyT1 inhibitor, also acts as a direct co-agonist at the NMDA receptor's glycine binding site.[5][6] This dual mechanism may contribute to its overall effect on NMDA receptor function.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and Sarcosine. It is important to note that publicly available data for this compound is limited due to the early termination of its clinical development.
| Parameter | This compound (AMG 747) | Sarcosine | Reference |
| GlyT1 Inhibition (IC50) | Nanomolar potency | 91 µM (human GlyT1 in HEK293 cells) | [7][8][9][10][11] |
| Selectivity | Selective for GlyT1 | Selective for GlyT1 over GlyT2 (>1000 µM) | [7][8][9][10][11] |
| NMDA Receptor Activity | N/A (acts indirectly) | EC50 = 26 µM (co-agonist) | [5] |
| Oral Bioavailability | Orally bioavailable | - | [7][8][9][11] |
| Clinical Development Status | Terminated in Phase 2 trials | Investigated in clinical trials | [12][13][14] |
| Adverse Events of Note | Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis (SJS/TEN) reported in one participant | Generally well-tolerated in clinical trials | [13][14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of glycine transport inhibitors are provided below.
Glycine Uptake Assay
This assay is fundamental for determining the inhibitory potency (IC50) of compounds on GlyT1.
Detailed Steps:
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells stably transfected with the human GlyT1 transporter are seeded in 96-well plates and cultured to confluence.
-
Assay Buffer: A buffered salt solution (e.g., Hanks' Balanced Salt Solution) is used for all dilutions and washes.
-
Compound Preparation: Test compounds (this compound, Sarcosine) are serially diluted to a range of concentrations.
-
Inhibition Assay:
-
The cell culture medium is removed, and the cells are washed with the assay buffer.
-
Cells are pre-incubated with the test compounds or vehicle for a specified time.
-
A solution containing a fixed concentration of radiolabeled glycine (e.g., [14C]glycine or [3H]glycine) is added to each well to initiate uptake.
-
The plates are incubated for a defined period at a controlled temperature.
-
-
Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer. The cells are then lysed to release the intracellular contents.
-
Quantification: The amount of radiolabeled glycine taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known GlyT1 inhibitor. Specific uptake is calculated by subtracting non-specific uptake from total uptake. The concentration of the test compound that inhibits 50% of the specific glycine uptake (IC50) is determined by non-linear regression analysis.
Electrophysiological Recordings for NMDA Receptor Activity
Whole-cell patch-clamp electrophysiology is used to measure the effect of GlyT1 inhibitors on NMDA receptor-mediated currents in neurons.
Detailed Steps:
-
Slice Preparation: Coronal brain slices containing the hippocampus or cortex are prepared from rodents.
-
Recording Setup: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Whole-cell patch-clamp recordings are obtained from pyramidal neurons.
-
NMDA Receptor Current Isolation: NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are pharmacologically isolated by blocking AMPA/kainate receptors (e.g., with NBQX) and GABAA receptors (e.g., with picrotoxin).
-
Baseline Recording: Baseline NMDA receptor-mediated EPSCs are recorded by stimulating afferent fibers.
-
Compound Application: The GlyT1 inhibitor (this compound or Sarcosine) is bath-applied to the slice, and NMDA receptor-mediated EPSCs are recorded again.
-
Data Analysis: The amplitude and kinetics of the NMDA receptor-mediated EPSCs before and after the application of the inhibitor are compared to determine the extent of potentiation.
Animal Models of Schizophrenia
The efficacy of GlyT1 inhibitors in preclinical models of schizophrenia is often assessed using behavioral paradigms that reflect the positive, negative, and cognitive symptoms of the disorder.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: This model assesses sensorimotor gating, a process that is deficient in schizophrenia patients. A weaker acoustic stimulus (prepulse) is presented shortly before a startling stimulus (pulse). A normal response is a reduction in the startle reflex to the pulse.
-
Animals are placed in a startle chamber.
-
A series of trials are conducted with the pulse alone, the prepulse alone, and the prepulse followed by the pulse.
-
The startle response is measured by a motion sensor.
-
The percentage of PPI is calculated. GlyT1 inhibitors are tested for their ability to reverse deficits in PPI induced by psychomimetic drugs like phencyclidine (PCP) or in certain mouse strains.[4]
-
-
MK-801-Induced Cognitive Deficits: The NMDA receptor antagonist MK-801 is used to induce cognitive impairments relevant to schizophrenia.
-
Animals are administered MK-801.
-
Cognitive function is assessed using tasks such as the novel object recognition test or the Morris water maze.
-
The ability of GlyT1 inhibitors to reverse the cognitive deficits induced by MK-801 is evaluated.[15]
-
-
Social Interaction Test: This test is used to model the negative symptoms of schizophrenia, such as social withdrawal.
Conclusion
This compound and Sarcosine both target the glycine transporter GlyT1, offering a potential therapeutic strategy for enhancing NMDA receptor function. This compound was developed as a potent and selective inhibitor, but its clinical development was halted due to safety concerns. Sarcosine, an endogenous amino acid, is a less potent GlyT1 inhibitor but also acts as a direct NMDA receptor co-agonist. The choice between these or other GlyT1 inhibitors for further research and development will depend on a careful evaluation of their efficacy, selectivity, pharmacokinetic properties, and safety profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of these and other novel compounds targeting the glycinergic modulation of NMDA receptors.
References
- 1. Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 3. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AMG747 | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. glpbio.com [glpbio.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Efficacy and safety of the glycine transporter type-1 inhibitor AMG 747 for the treatment of negative symptoms associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy of a glycine transporter 1 inhibitor TASP0315003 in animal models of cognitive dysfunction and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Validating GlyT1 Target Engagement: A Comparative Analysis of Tilapertin and Other GlyT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Glycine Transporter 1 (GlyT1) has emerged as a compelling therapeutic target for neurological and psychiatric disorders, owing to its crucial role in modulating glutamatergic neurotransmission via regulation of the co-agonist glycine at the N-methyl-D-aspartate (NMDA) receptor. Inhibition of GlyT1 elevates synaptic glycine levels, thereby enhancing NMDA receptor function. Tilapertin (formerly AMG 747) is a potent and selective GlyT1 inhibitor that has been investigated for its therapeutic potential. This guide provides a comparative overview of the methods used to validate GlyT1 target engagement, with a focus on this compound and other key GlyT1 inhibitors, supported by available experimental data.
Comparative Efficacy of GlyT1 Inhibitors
The potency of various GlyT1 inhibitors is a critical factor in their therapeutic potential. This is typically determined by their half-maximal inhibitory concentration (IC50) in in vitro assays. A lower IC50 value indicates a higher potency.
| Compound | IC50 (nM) | Cell Line/System |
| This compound (AMG 747) | Not explicitly reported in nM, described as a "nanomolar potent" inhibitor.[1][2][3] | --- |
| Iclepertin (BI 425809) | 5.0 | Human SK-N-MC cells |
| Bitopertin (RG1678) | 25 | Human GlyT1 |
| SSR504734 | 18 | Human SK-N-MC cells |
| Org 24598 | 6.9 | Glial cells (GlyT1b) |
Evidence of Target Engagement: Cerebrospinal Fluid (CSF) Glycine Levels
A primary method for confirming in vivo target engagement of GlyT1 inhibitors is the measurement of glycine concentrations in the cerebrospinal fluid (CSF). Successful inhibition of GlyT1 in the central nervous system (CNS) is expected to lead to a dose-dependent increase in CSF glycine levels.
| Compound | Species | Dose | % Increase in CSF Glycine (approx.) |
| Iclepertin | Rat | 2 mg/kg | 78% |
| Bitopertin | Human | 60 mg | 130% (2.3-fold increase) |
| Org 25935 | Human | 16 mg | 100-200% (2- to 3-fold increase) |
Visualizing GlyT1 Target Engagement: Positron Emission Tomography (PET)
Positron Emission Tomography (PET) imaging is a powerful in vivo technique to directly visualize and quantify the occupancy of a drug target in the brain. This is achieved by using a radiolabeled ligand that specifically binds to the target of interest. For GlyT1, the radiotracer 4 has been successfully used to measure the occupancy of GlyT1 by inhibitors like Bitopertin.
Currently, there is no publicly available PET imaging data for this compound to demonstrate its GlyT1 occupancy in the brain. However, for Bitopertin, PET studies in healthy volunteers have shown a clear relationship between plasma concentration and GlyT1 occupancy. At a plasma concentration of approximately 190 ng/mL, Bitopertin achieved 50% occupancy of GlyT1 in brain regions such as the pons, thalamus, and cerebellum.
Experimental Protocols
In Vitro Glycine Uptake Assay
This assay is fundamental for determining the potency (IC50) of a GlyT1 inhibitor.
Objective: To measure the inhibition of [3H]glycine uptake into cells expressing GlyT1 by a test compound.
Materials:
-
Cells stably expressing human GlyT1 (e.g., CHO-K1 or HEK293 cells)
-
[3H]glycine (radiolabeled glycine)
-
Uptake Buffer (e.g., 10 mM HEPES-Tris, pH 7.4, 150 mM NaCl, 1 mM CaCl2, 2.5 mM KCl, 2.5 mM MgSO4, 10 mM D-glucose)
-
Test compounds (e.g., this compound) at various concentrations
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Plate the GlyT1-expressing cells in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of the test compound or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate Uptake: Add a solution containing a fixed concentration of [3H]glycine to each well to initiate the uptake reaction.
-
Terminate Uptake: After a short incubation period (e.g., 10-20 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [3H]glycine using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Measurement of CSF Glycine Levels in Rodents
This in vivo assay provides evidence of a compound's ability to engage GlyT1 in the CNS.
Objective: To measure the concentration of glycine in the cerebrospinal fluid of rodents following administration of a GlyT1 inhibitor.
Materials:
-
Test compound (e.g., this compound)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Capillary tubes or syringe with a fine-gauge needle
-
Analytical method for glycine quantification (e.g., HPLC with fluorescence detection or mass spectrometry)
Procedure:
-
Compound Administration: Administer the test compound or vehicle to the rodents via the desired route (e.g., oral gavage).
-
Anesthesia and Positioning: At a predetermined time point after dosing, anesthetize the animal and secure it in a stereotaxic frame.
-
CSF Collection: Surgically expose the cisterna magna. Carefully insert a fine-gauge needle or capillary tube into the cisterna magna to collect a CSF sample, taking care to avoid blood contamination.
-
Sample Processing: Immediately process the CSF sample to prevent degradation of analytes. This may involve centrifugation to remove any cellular debris.
-
Glycine Quantification: Analyze the glycine concentration in the CSF samples using a validated analytical method.
-
Data Analysis: Compare the CSF glycine levels in the compound-treated group to the vehicle-treated group to determine the percentage increase.
Signaling Pathways and Experimental Workflows
Caption: GlyT1 inhibition by this compound increases synaptic glycine, enhancing NMDA receptor activation.
Caption: Workflow for validating GlyT1 target engagement of a novel inhibitor like this compound.
Conclusion
Validating the target engagement of a GlyT1 inhibitor like this compound is a multi-faceted process that combines in vitro potency assessment with in vivo measures of CNS activity. While this compound has been described as a potent GlyT1 inhibitor that demonstrates target engagement in preclinical models by increasing CSF glycine levels, the lack of publicly available, specific quantitative data for direct comparison with other inhibitors like Iclepertin and Bitopertin presents a notable gap. Furthermore, the absence of PET imaging data for this compound limits a direct visualization of its brain target occupancy. For a comprehensive evaluation of this compound's target engagement profile, further studies generating quantitative data on CSF glycine modulation and PET receptor occupancy are warranted. This will enable a more robust comparison with other GlyT1 inhibitors and provide crucial insights for its continued development.
References
Cross-Validation of Tilapertin's Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tilapertin (AMG-747), an investigational Glycine Transporter Type 1 (GlyT1) inhibitor, with other relevant compounds and genetic models. The objective is to cross-validate the pharmacological effects of this compound with the phenotypes observed in genetic models of GlyT1 inhibition, offering insights into its therapeutic potential for conditions such as schizophrenia.
Introduction to this compound and the Role of GlyT1 Inhibition
This compound is an investigational drug that was evaluated for its potential as an antipsychotic agent, particularly for the treatment of negative symptoms associated with schizophrenia.[1][2][3] It functions as a glycine reuptake inhibitor by blocking the Glycine Transporter Type 1 (GlyT1).[1] The therapeutic hypothesis for GlyT1 inhibitors in schizophrenia centers on the N-methyl-D-aspartate (NMDA) receptor hypofunction theory. By inhibiting GlyT1, the synaptic concentration of glycine, an obligatory co-agonist of the NMDA receptor, is increased. This enhancement of NMDA receptor function is postulated to ameliorate some of the cognitive and negative symptoms of schizophrenia. Clinical trials of this compound were halted due to a case of Stevens-Johnson syndrome.[2]
Genetic Models of GlyT1 Inhibition: The GlyT1 Knockout Mouse
A key tool for validating the effects of GlyT1 inhibitors is the GlyT1 knockout mouse. While homozygous knockout (GlyT1-/-) mice are not viable, heterozygous (GlyT1+/-) mice are and exhibit a phenotype consistent with enhanced NMDA receptor function.[4][5] This genetic model provides a crucial benchmark for assessing the on-target effects of pharmacological agents like this compound.
Comparative Preclinical Data
This section presents a summary of available preclinical data for this compound and other GlyT1 inhibitors, alongside the phenotypic characteristics of the GlyT1+/- mouse model.
Table 1: In Vitro and Pharmacokinetic Properties
| Compound/Model | Target | IC50 (nM) | Bioavailability | Key Pharmacokinetic Feature |
| This compound (AMG-747) | Human GlyT1 | 75[1] | Nearly complete (in rats)[1] | Dose-dependent increase in CSF glycine[1] |
| Rat GlyT1 | 95[1] | |||
| Dog GlyT1 | 205[1] | |||
| Bitopertin | GlyT1 | - | - | Dose-dependent increase in CSF glycine in humans[6] |
| Iclepertin (BI 425809) | GlyT1 | Potent and selective[7][8] | - | Central target engagement achieved in a dose-dependent manner[7] |
| Sarcosine | GlyT1 | Non-selective inhibitor[9] | - | Naturally occurring amino acid[10] |
Table 2: Behavioral and Electrophysiological Effects in Preclinical Models
| Compound/Model | Model System | Behavioral Test | Outcome | Electrophysiological Effect |
| This compound (AMG-747) | PCP-induced cognitive deficit rat model | Novel Object Recognition (NOR) | Improved performance (MED = 0.1 mg/kg)[1] | - |
| NMDA receptor antagonist-induced hyperactivity in mice | Locomotor Activity | Reduced hyperactivity[1] | - | |
| GlyT1+/- Mouse | Genetic Knockout | Morris Water Maze | Better spatial retention[5] | Enhanced NMDA receptor/AMPAR ratio in hippocampal slices[4] |
| Prepulse Inhibition (PPI) | Less sensitive to amphetamine-induced disruption[5] | |||
| Bitopertin | MK-801-induced working memory deficit in mice | Spontaneous Alternation | Reduced deficits[11] | - |
| Naive non-human primates | Delayed-Match-to-Sample (DMTS) | Improved performance[6] | ||
| Iclepertin (BI 425809) | MK-801-induced working memory deficit in mice | T-maze Spontaneous Alternation | Reversed deficits[12][13] | Reversed MK-801-induced deficits in auditory event-related potentials (AERP) and 40 Hz auditory steady-state response (ASSR)[12][13] |
| Sarcosine | Ketamine-induced behavioral impairments in rats | Various behavioral tests | Reversed impairments[10] | Alleviated MK-801-induced abnormalities in neuronal activity in the dorsal CA1 of the hippocampus[14] |
Experimental Protocols
Prepulse Inhibition (PPI) Test
The PPI test measures sensorimotor gating, a process that is often deficient in individuals with schizophrenia.
-
Apparatus: A sound-attenuated chamber containing an animal holder on a load cell platform to measure the startle response.
-
Procedure:
-
Acclimation: The mouse is placed in the holder and allowed to acclimate for a 5-minute period with background white noise (e.g., 70 dB).
-
Habituation: A series of startle pulses (e.g., 120 dB white noise for 20 ms) are presented to stabilize the startle response.
-
Testing: A series of trials are presented in a pseudorandom order with varying inter-trial intervals. Trial types include:
-
Pulse-alone: The startle stimulus is presented by itself.
-
Prepulse-alone: A weaker acoustic stimulus (e.g., 73, 76, or 82 dB for 20 ms) is presented alone.
-
Prepulse-pulse: The prepulse precedes the startle pulse by a short interval (e.g., 100 ms).
-
No-stimulus: Only background noise is present.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 * [(Pulse-alone amplitude) - (Prepulse-pulse amplitude)] / (Pulse-alone amplitude).[15][16][17][18][19]
-
Morris Water Maze (MWM) Test
The MWM is a test of hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (e.g., 150 cm in diameter) filled with opaque water. A hidden escape platform is submerged just below the water's surface. Visual cues are placed around the room.[20][21][22][23][24]
-
Procedure:
-
Acquisition Phase: The mouse is placed in the water at different starting locations and must find the hidden platform. The time to find the platform (escape latency) is recorded. This is repeated for several trials over multiple days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured.
-
-
Data Analysis: A decrease in escape latency across acquisition trials indicates learning. A preference for the target quadrant during the probe trial indicates spatial memory.
Electrophysiological Recording of NMDA Receptor Function
This protocol assesses the function of NMDA receptors in brain slices.
-
Procedure:
-
Slice Preparation: Acute hippocampal slices are prepared from the mouse brain.
-
Recording: Whole-cell patch-clamp recordings are performed on CA1 pyramidal neurons.
-
Stimulation: Synaptic responses are evoked by stimulating Schaffer collateral afferents.
-
NMDA Receptor Component Isolation: The AMPA receptor component of the excitatory postsynaptic current (EPSC) is blocked pharmacologically (e.g., with NBQX) to isolate the NMDA receptor-mediated current.
-
Data Analysis: The amplitude and decay kinetics of the NMDA receptor EPSC are measured. The ratio of the NMDA receptor-mediated current to the AMPA receptor-mediated current (NMDA/AMPA ratio) can also be calculated to assess the relative contribution of each receptor to synaptic transmission.[25][26][27][28][29]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of GlyT1 Inhibition
Caption: Mechanism of action of this compound via GlyT1 inhibition.
Experimental Workflow for Preclinical Validation
Caption: Workflow for comparing this compound with genetic models.
Conclusion
The preclinical data for this compound in pharmacological models of schizophrenia show effects that are consistent with the phenotype of the GlyT1+/- genetic model, namely the enhancement of cognitive function. Both pharmacological inhibition with this compound and genetic reduction of GlyT1 expression lead to outcomes suggestive of enhanced NMDA receptor signaling. Further direct comparative studies of this compound in GlyT1+/- mice would be invaluable for a more definitive cross-validation. The available evidence, however, supports the foundational hypothesis that GlyT1 inhibition is a viable strategy for modulating NMDA receptor function and warrants continued investigation with newer, safer compounds for the treatment of cognitive and negative symptoms in schizophrenia.
References
- 1. | BioWorld [bioworld.com]
- 2. Efficacy and safety of the glycine transporter type-1 inhibitor AMG 747 for the treatment of negative symptoms associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. pnas.org [pnas.org]
- 5. Gene knockout of glycine transporter 1: characterization of the behavioral phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discmedicine.com [discmedicine.com]
- 7. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boehringer Ingelheim' Iclepertin | SIRS 2024 [delveinsight.com]
- 9. Two grams of sarcosine in schizophrenia – is it too much? A potential role of glutamate-serotonin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sarcosine (glycine transporter inhibitor) attenuates behavioural and biochemical changes induced by ketamine, in the rat model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pro-cognitive effects of the GlyT1 inhibitor Bitopertin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of the Glycine Transporter-1 Inhibitor Iclepertin (BI 425809) on Sensory Processing, Neural Network Function, and Cognition in Animal Models Related to Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 17. med-associates.com [med-associates.com]
- 18. Assessing Prepulse Inhibition of Startle in Mice [bio-protocol.org]
- 19. Assessing Prepulse Inhibition of Startle in Mice [en.bio-protocol.org]
- 20. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 21. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 22. mmpc.org [mmpc.org]
- 23. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 25. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Neuronal NMDAR Currents of the Hippocampus and Learning Performance in Autoimmune Anti-NMDAR Encephalitis and Involvement of TNF-α and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. files.core.ac.uk [files.core.ac.uk]
- 29. Time course and mechanism of hippocampal neuronal death in an in vitro model of status epilepticus: Role of NMDA receptor activation and NMDA dependent calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Tilapertin and Other Antipsychotic Compounds: A Comparative Guide for Researchers
An In-Depth Analysis of a Novel Glycine Transporter Inhibitor Versus Traditional Antipsychotic Agents
The landscape of antipsychotic drug development is continually evolving, with novel mechanisms of action being explored to address the multifaceted nature of schizophrenia. This guide provides a detailed comparison of the investigational compound Tilapertin (AMG-747) with established antipsychotic agents. While direct head-to-head clinical trials of this compound as a primary antipsychotic are unavailable due to the early termination of its clinical development, this document serves to compare its unique mechanism of action and available clinical data against those of widely used antipsychotics.
Executive Summary
This compound, a selective glycine transporter type-1 (GlyT1) inhibitor, represents a departure from the traditional dopamine and serotonin receptor-targeting antipsychotics. Its mechanism is rooted in the glutamate hypothesis of schizophrenia, aiming to enhance N-methyl-D-aspartate (NMDA) receptor function. Clinical trials investigating this compound as an adjunctive therapy for negative symptoms in schizophrenia were halted prematurely due to a severe adverse event. This guide will delve into the preclinical and clinical data available for this compound, contrasting its pharmacological profile with that of conventional and atypical antipsychotics.
Comparative Data on Antipsychotic Compounds
The following tables summarize the receptor binding affinities of several key antipsychotic drugs. This data is crucial for understanding their mechanisms of action and potential side-effect profiles, providing a comparative framework for this compound's distinct approach.
Table 1: Receptor Binding Affinities (Ki, nM) of Common Antipsychotic Drugs
| Compound | Dopamine D2 | Serotonin 5-HT2A | Histamine H1 | Muscarinic M1 | Alpha-1 Adrenergic |
| Aripiprazole | 0.34 | 3.4 | 61 | >1000 | 57 |
| Risperidone | 3.3 | 0.12 | 20 | >1000 | 0.8 |
| Olanzapine | 11 | 4 | 7 | 1.9 | 19 |
| Quetiapine | 160 | 148 | 11 | >1000 | 7 |
| Clozapine | 125 | 1.3 | 1.1 | 1.9 | 1.3 |
| Haloperidol | 1.4 | 25 | >1000 | >1000 | 6 |
Note: Lower Ki values indicate higher binding affinity.
Mechanism of Action: A Tale of Two Hypotheses
The therapeutic action of most antipsychotic medications is predicated on the dopamine hypothesis of schizophrenia , which posits that an overactivity of dopaminergic pathways in the brain contributes to the positive symptoms of the disorder. A related theory, the serotonin hypothesis , suggests that dysregulation of serotonin, particularly at the 5-HT2A receptors, also plays a significant role. In contrast, this compound's development was guided by the glutamate hypothesis of schizophrenia .
The Dopamine and Serotonin Pathways
Conventional (typical) antipsychotics, such as haloperidol, are potent antagonists of the dopamine D2 receptor. Atypical antipsychotics, including risperidone and olanzapine, also block D2 receptors but have a higher affinity for serotonin 5-HT2A receptors, which is thought to contribute to their improved side-effect profile, particularly concerning extrapyramidal symptoms. Aripiprazole exhibits a unique mechanism as a partial agonist at the D2 receptor, acting as a dopamine stabilizer.
Assessing the selectivity of Tilapertin for GlyT1 over other transporters
For Immediate Release
Tilapertin (also known as AMG-747) is a potent inhibitor of the glycine transporter 1 (GlyT1), a key protein involved in regulating glycine levels in the central nervous system. As a glycine reuptake inhibitor, this compound was investigated as a potential therapeutic for schizophrenia.[1][2] This guide provides a comparative assessment of this compound's selectivity for GlyT1 over other major neurotransmitter transporters, supported by available preclinical data and detailed experimental methodologies.
High Potency at Human GlyT1
In vitro studies have demonstrated that this compound is a potent inhibitor of human GlyT1, with a reported half-maximal inhibitory concentration (IC50) of 75 nM.[1] This high affinity for its primary target is a crucial characteristic for its mechanism of action.
Selectivity Profile of this compound
While this compound is consistently described as a "selective" GlyT1 inhibitor, publicly available quantitative data detailing its specific activity at other neurotransmitter transporters is limited. To provide a comprehensive comparison, this guide highlights the importance of assessing inhibitor activity against a panel of related transporters. The typical transporters included in such a selectivity panel are:
-
GABA Transporters: GAT1 and GAT3
-
Monoamine Transporters:
-
Norepinephrine Transporter (NET)
-
Dopamine Transporter (DAT)
-
Serotonin Transporter (SERT)
-
A favorable selectivity profile for a GlyT1 inhibitor would show significantly higher potency (i.e., a lower IC50 or Ki value) for GlyT1 compared to these other transporters. This minimizes off-target effects and potential side effects.
The table below is a template illustrating how the selectivity data for this compound would be presented. Currently, specific inhibitory values for the other transporters are not available in the public domain.
| Transporter | This compound (AMG-747) IC50/Ki (nM) |
| GlyT1 (human) | 75 [1] |
| GAT1 | Data not available |
| GAT3 | Data not available |
| NET | Data not available |
| DAT | Data not available |
| SERT | Data not available |
Experimental Protocols for Assessing Transporter Selectivity
The determination of a compound's selectivity profile is typically achieved through in vitro assays using cell lines that recombinantly express the transporter of interest. The following are detailed methodologies representative of those used in the pharmaceutical industry to characterize the selectivity of transporter inhibitors.
Radioligand Binding Assays
Radioligand binding assays are a common method to determine the affinity of a test compound for a specific transporter. This method measures the ability of the test compound to displace a known radiolabeled ligand that binds to the target transporter.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293, CHO) stably expressing the human transporter of interest (GlyT1, GAT1, GAT3, NET, DAT, or SERT).
-
Assay Incubation: The cell membranes are incubated with a specific radioligand for the target transporter and varying concentrations of the test compound (e.g., this compound).
-
Separation and Detection: Following incubation to allow for binding equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The affinity of the test compound (Ki) is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assays
Uptake assays directly measure the functional inhibition of the transporter. This is achieved by quantifying the reduction in the uptake of a radiolabeled or fluorescent substrate of the transporter in the presence of the test compound.
Protocol:
-
Cell Culture: Cells stably expressing the specific human transporter are seeded into multi-well plates.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound or vehicle control.
-
Substrate Addition: A radiolabeled or fluorescent substrate for the specific transporter (e.g., [3H]glycine for GlyT1, [3H]GABA for GATs, [3H]norepinephrine for NET, [3H]dopamine for DAT, or [3H]serotonin for SERT) is added to initiate the uptake reaction.
-
Termination of Uptake: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Quantification: The amount of substrate taken up by the cells is determined by measuring the radioactivity or fluorescence.
-
Data Analysis: The IC50 value, representing the concentration of the test compound that causes 50% inhibition of substrate uptake, is calculated from the concentration-response curves.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of GlyT1 inhibition by this compound.
Caption: Experimental workflow for assessing transporter selectivity.
Conclusion
This compound is a potent inhibitor of the human GlyT1 transporter. While it is characterized as a selective inhibitor, a comprehensive understanding of its selectivity profile requires quantitative data on its activity against a panel of other key neurotransmitter transporters. The experimental protocols outlined in this guide represent the standard methodologies used to generate such crucial comparative data, which is essential for the preclinical assessment of any novel CNS drug candidate.
References
Replicating Findings on Tilapertin's Mechanism: A Guide for Researchers
This guide addresses the inquiry into replicating published findings on the mechanism of Tilapertin, with a specific focus on its potential role as an inhibitor of alpha-synuclein aggregation. We will first clarify the established mechanism of this compound based on available literature and then provide a comparative overview of known alpha-synuclein aggregation inhibitors, complete with experimental data and protocols to aid in research and development.
This compound (AMG-747): Established Mechanism and Clinical History
This compound, also known as AMG-747, is an investigational drug that has been primarily studied for its role as a glycine transporter type-1 (GlyT1) inhibitor.[1][2] GlyT1 is responsible for the reuptake of glycine, a co-agonist at N-methyl-D-aspartate (NMDA) receptors. By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft, thereby enhancing NMDA receptor-mediated neurotransmission.
The primary therapeutic indication for which this compound was investigated was as an adjunctive treatment for the negative symptoms of schizophrenia.[1] However, clinical trials for this indication were halted due to a case of Stevens–Johnson syndrome, a severe skin reaction, in a study participant.[1]
Regarding the query on this compound as an alpha-synuclein aggregation inhibitor, a review of the published literature does not yield any studies that have investigated or established such a mechanism. The primary focus of this compound research has been on its effects on the glutamatergic system in the context of psychiatric disorders.
However, it is worth noting that some research suggests a potential, albeit different, therapeutic angle for GlyT1 inhibitors in neurodegenerative diseases like Parkinson's. One study has indicated that GlyT1 inhibition may promote the sprouting of dopamine axons, which could be a compensatory mechanism in the face of dopamine neuron loss. This effect is thought to be mediated by the enhancement of NMDA receptor activity on the surviving dopamine neurons. While this is a significant finding, it is distinct from the mechanism of inhibiting alpha-synuclein aggregation.
Comparison of Alpha-Synuclein Aggregation Inhibitors
The aggregation of the alpha-synuclein protein is a central pathological hallmark of Parkinson's disease and other synucleinopathies.[3][4][5] Consequently, the inhibition of this process is a major focus of therapeutic development.[6] A variety of compounds, from small molecules to biologics, have been investigated for their ability to inhibit the formation of toxic alpha-synuclein oligomers and fibrils.
Below is a comparative guide to some of the key classes of alpha-synuclein aggregation inhibitors, summarizing available quantitative data and outlining common experimental protocols.
Data on Selected Alpha-Synuclein Aggregation Inhibitors
| Compound/Class | Proposed Mechanism of Action | Key Experimental Findings | Reference |
| Natural Compounds (e.g., EGCG, Curcumin, Baicalein) | Direct binding to alpha-synuclein monomers or oligomers, preventing conformational changes required for aggregation. | EGCG has been shown to inhibit alpha-synuclein aggregation in a concentration-dependent manner. | [5][7] |
| Small Molecules (e.g., Dopamine, Amphotericin-B) | Can modulate the aggregation kinetics of alpha-synuclein. Dopamine can form adducts with alpha-synuclein, while Amphotericin-B is thought to interact with the protein's structure. | Dopamine and Amphotericin-B have been shown to inhibit alpha-synuclein aggregation in a concentration-dependent manner. | [7] |
| (4-hydroxynaphthalen-1-yl)sulfonamide derivatives | Interact with the N-terminal region of monomeric alpha-synuclein, reducing the formation of toxic oligomers and their interaction with cellular membranes. | Identified through high-throughput screening, these compounds markedly inhibit alpha-synuclein aggregation and reduce the membrane permeabilization activity of its oligomers. | [4] |
| Nanobodies (e.g., VH14PEST, NbSyn87PES) | Specifically bind to different epitopes of the alpha-synuclein protein, thereby preventing its aggregation. | Potent inhibitors of alpha-synuclein aggregation identified through experimental studies. | [3] |
Experimental Protocols for Studying Alpha-Synuclein Aggregation
A crucial aspect of replicating and comparing findings is the use of standardized and well-described experimental protocols. Below are methodologies for key experiments commonly used to assess the efficacy of alpha-synuclein aggregation inhibitors.
1. Thioflavin T (ThT) Fluorescence Assay
This is the most common method for monitoring the kinetics of amyloid fibril formation in vitro.
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.
-
Methodology:
-
Recombinant alpha-synuclein monomer is incubated under conditions that promote aggregation (e.g., physiological pH, temperature, and agitation).
-
The inhibitor compound is added to the incubation mixture at various concentrations.
-
Aliquots are taken at different time points, and ThT is added.
-
Fluorescence is measured using a fluorometer (excitation ~450 nm, emission ~485 nm).
-
The lag time and the final fluorescence intensity are used to quantify the extent and rate of aggregation.
-
2. Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of the resulting alpha-synuclein aggregates.
-
Principle: An electron beam is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the specimen.
-
Methodology:
-
Samples from the end-point of the aggregation assay (with and without the inhibitor) are applied to a carbon-coated copper grid.
-
The grid is negatively stained with a solution of a heavy metal salt (e.g., uranyl acetate).
-
The grid is dried and then visualized under a transmission electron microscope.
-
Images are captured to assess the presence, absence, and morphology of fibrillar structures.
-
3. Cell Viability Assays (e.g., MTT Assay)
These assays are used to determine the toxicity of alpha-synuclein aggregates on cultured cells and the protective effect of inhibitors.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Methodology:
-
Cultured neuronal cells (e.g., SH-SY5Y) are treated with pre-formed alpha-synuclein oligomers or fibrils in the presence or absence of the inhibitor.
-
After an incubation period, MTT reagent is added to the cells.
-
The resulting formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer.
-
A decrease in absorbance in the presence of alpha-synuclein aggregates indicates cytotoxicity, and a rescue of this effect by the inhibitor demonstrates its protective potential.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the alpha-synuclein aggregation pathway and a typical experimental workflow for inhibitor screening.
Caption: The aggregation cascade of alpha-synuclein from monomers to Lewy bodies, and the points of intervention for aggregation inhibitors.
Caption: A typical workflow for the screening and validation of alpha-synuclein aggregation inhibitors.
References
- 1. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel glucosylceramide synthase inhibitor attenuates alpha synuclein pathology and lysosomal dysfunction in preclinical models of synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vjneurology.com [vjneurology.com]
- 7. AMG747 | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
Benchmarking Tilapertin's Potency Against Known Glycine Modulators
For Immediate Release
This guide provides a comparative analysis of Tilapertin's potency against other well-established glycine modulators, specifically targeting the glycine transporter 1 (GlyT1). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's in vitro efficacy.
Introduction to Glycine Modulation
Glycine is a crucial co-agonist at N-methyl-D-aspartate (NMDA) receptors, playing a vital role in synaptic plasticity, learning, and memory. The glycine transporter 1 (GlyT1) regulates glycine levels in the synaptic cleft by reuptake into presynaptic neurons and surrounding glial cells. Inhibition of GlyT1 increases the extracellular concentration of glycine, thereby enhancing NMDA receptor function. This mechanism is a promising therapeutic strategy for neurological and psychiatric disorders characterized by NMDA receptor hypofunction. This compound is a potent and selective inhibitor of GlyT1.
Comparative Potency of GlyT1 Inhibitors
The potency of this compound (also known as Iclepertin or BI 425809) and other known GlyT1 inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using glycine uptake assays in recombinant cell lines expressing the target transporter.
| Compound | Target | IC50 (nM) | Cell Line | Species |
| This compound (Iclepertin/BI 425809) | GlyT1 | 5.0[1][2] | SK-N-MC | Human |
| GlyT1 | 5.2[1][2][3] | Primary Neurons | Rat | |
| ALX-5407 | hGlyT1c | 3[4][5][6] | QT6 Fibroblasts | Human |
| Org 24598 | GlyT1b | 6.9 | CHO | Human |
| Bitopertin | hGlyT1 | 25[7] | Not Specified | Human |
| NFPS | hGlyT1 | 2.8 | Not Specified | Human |
| rGlyT1 | 9.8 | Not Specified | Rat | |
| Sarcosine | GlyT1 | 91,000[8] | HEK293 | Human |
Experimental Protocols
The following is a generalized protocol for determining the in vitro potency of GlyT1 inhibitors, based on commonly used methodologies.
Glycine Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the glycine transporter 1 (GlyT1).
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected to express the human GlyT1 transporter.
-
Cells are cultured in appropriate media (e.g., DMEM for HEK293, F-12 for CHO) supplemented with fetal bovine serum and antibiotics.
-
24 hours prior to the assay, cells are seeded into 96-well microplates at a suitable density (e.g., 40,000 cells/well) to form a confluent monolayer on the day of the experiment.[9]
2. Assay Procedure:
-
On the day of the assay, the culture medium is aspirated, and the cells are washed twice with an uptake buffer (e.g., 10 mM HEPES-Tris pH 7.4, 150 mM NaCl, 1 mM CaCl2, 2.5 mM KCl, 2.5 mM MgSO4, and 10 mM D-glucose).[9]
-
Cells are then incubated with the test compound (e.g., this compound) at various concentrations for a predetermined period (e.g., 15-30 minutes) at room temperature.
-
A solution containing a fixed concentration of radiolabeled glycine (e.g., [3H]glycine or [14C]glycine) is added to each well and incubated for a specific time (e.g., 10-20 minutes) to allow for glycine uptake.
-
The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove extracellular radiolabeled glycine.
3. Data Analysis:
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known GlyT1 inhibitor (e.g., sarcosine).
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control (no inhibitor).
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Visualizing the Mechanism and Workflow
To better illustrate the underlying biological processes and experimental design, the following diagrams are provided.
Figure 1: this compound's mechanism of action on the GlyT1 transporter.
Figure 2: Workflow for the glycine uptake inhibition assay.
Conclusion
The presented data demonstrates that this compound is a highly potent GlyT1 inhibitor, with an IC50 value in the low nanomolar range, comparable to other potent modulators such as ALX-5407 and Org 24598. Its high potency and selectivity make it a valuable tool for studying the role of the glycine transporter system and a promising candidate for further investigation in the context of CNS disorders. The provided experimental protocol offers a standardized method for researchers to independently verify and compare the potency of various GlyT1 inhibitors.
References
- 1. Iclepertin | GlyT | TargetMol [targetmol.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ALX 5407 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 6. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. biorxiv.org [biorxiv.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Tilapertin
This document provides comprehensive guidance on the safe handling and disposal of Tilapertin, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Safety First: Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be familiar with its potential hazards. While specific toxicological data for this compound is not publicly available, researchers should handle it as a potentially hazardous substance.
General Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): A standard PPE protocol for handling potent compounds should be followed.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Protection: A lab coat or chemical-resistant apron is required. For operations with a higher risk of splashes, consider additional protective clothing.
-
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, and before leaving the laboratory. Do not eat, drink, or smoke in areas where this compound is handled or stored.
This compound Disposal Procedures
The proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance. On-site chemical neutralization is not recommended without a validated and approved protocol. The standard procedure is disposal through a licensed environmental waste management company.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses used to decontaminate glassware.
-
Solid Waste: Contaminated consumables such as pipette tips, gloves, bench paper, and empty vials.
-
-
Waste Collection and Labeling:
-
Liquid Waste: Collect in a dedicated, leak-proof, and chemically compatible container with a secure screw cap. The container must be clearly labeled as "Hazardous Waste: this compound" and list all components, including solvents.
-
Solid Waste: Collect in a designated, puncture-resistant container or a clearly labeled, durable plastic bag. The label should read "Hazardous Waste: this compound Contaminated Solids."
-
-
Storage: Store all this compound waste in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by a certified hazardous waste disposal contractor.
-
Professional Disposal: Arrange for the collection of the waste by a licensed environmental waste management company. Provide the contractor with a detailed inventory of the waste container's contents. Under no circumstances should this compound or its contaminated waste be disposed of down the drain or in the regular trash.
Quantitative Data for Waste Management
The following table provides hypothetical quantitative data for managing this compound waste. These values are for illustrative purposes and should be replaced with actual data based on experimental usage and institutional guidelines.
| Parameter | Value | Notes |
| Waste Container Type | High-Density Polyethylene (HDPE) | Ensure compatibility with all waste components. |
| Maximum Fill Volume | 80% of container capacity | To prevent spills and allow for vapor expansion. |
| Temporary Storage Time | < 90 days | Adhere to institutional and local regulations for hazardous waste accumulation. |
| Aqueous Waste pH Range | 6.0 - 9.0 | Neutralize any acidic or basic solutions before adding to the waste container, if safe to do so. |
Experimental Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting. This process is designed to minimize exposure and ensure that all waste is managed in a compliant manner.
Safe Handling and Disposal of Tilapertin: A Guide for Laboratory Personnel
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As Tilapertin is an investigational compound, comprehensive safety and toxicity data may not be fully available. The following guidelines are based on best practices for handling potentially hazardous novel chemical entities. A thorough, substance-specific risk assessment should be conducted before commencing any work with this compound.
This guide provides essential safety and logistical information for the handling and disposal of this compound in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and minimize environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE ensemble is mandatory to prevent exposure through inhalation, dermal contact, or eye contact. The following table summarizes the recommended PPE. When working with a substance of unknown toxicity, it is prudent to adopt a conservative approach.[1]
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Double Gloving | An inner layer of nitrile gloves with an outer layer of chemically resistant gloves (e.g., butyl rubber) provides robust protection against a wide range of potential chemical classes.[1] Regularly inspect gloves for any signs of degradation. |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles provide a seal around the eyes to protect from splashes, while a face shield offers broader protection for the entire face against splashes and sprays.[1][2] |
| Body | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | A flame-resistant lab coat should be worn at all times.[2] A chemical-resistant apron should be worn over the lab coat, especially when handling liquid formulations or larger quantities, to protect from spills and splashes. |
| Respiratory | Fitted N95 Respirator or Higher | In a well-ventilated area or chemical fume hood, an N95 respirator is the minimum requirement. For procedures with a higher risk of aerosolization or if adequate ventilation is not available, a powered air-purifying respirator (PAPR) should be used.[3] |
| Feet | Closed-toe, Chemical-Resistant Shoes | Shoes must fully cover the feet and be made of a material that resists chemical penetration.[4] |
Operational Plans: Handling and Storage
General Handling:
-
All manipulations of this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Utilize the smallest practicable quantities for all procedures.[1]
-
Avoid working alone when handling this compound.[1]
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[1]
Storage:
-
Store this compound in a designated, well-ventilated, and securely locked area.
-
Keep the container tightly closed and clearly labeled.
-
Segregate from incompatible materials. While specific incompatibilities for this compound are unknown, as a general precaution, store it away from strong oxidizing agents, acids, and bases.
Emergency Procedures: Spill Response
In the event of a this compound spill, immediate and appropriate action is crucial to contain the material and prevent exposure. The following workflow outlines the general procedure for a minor chemical spill. For large spills (greater than 1 liter), evacuate the area and contact the institution's emergency response team.[5]
Disposal Plan
All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, absorbent pads, weighing paper) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all contaminated solvents and solutions in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other waste streams.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
Container Management:
-
All hazardous waste containers must be kept closed except when adding waste.
-
Containers must be in good condition and compatible with the waste they contain.
-
Label all containers with "Hazardous Waste" and the full chemical name "this compound."
Disposal Procedure:
-
Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[6][7]
-
Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines, which may involve defacing the label before disposal.[8]
Experimental Protocols
As this compound is an investigational drug, specific experimental protocols are proprietary and not publicly available. The following is a general protocol for the safe handling of a solid chemical compound in a laboratory setting.
General Protocol for Weighing and Preparing a Solution of Solid this compound:
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., analytical balance, spatula, weighing paper/boat, vials, solvent, vortex mixer).
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing:
-
Carefully open the primary container of this compound inside the fume hood.
-
Using a clean spatula, transfer the required amount of solid this compound to a pre-tared weighing boat or paper on the analytical balance.
-
Promptly and securely close the primary container.
-
-
Solution Preparation:
-
Carefully add the weighed this compound to the appropriate vessel (e.g., vial, flask).
-
Add the desired volume of solvent to the vessel.
-
Seal the vessel and mix (e.g., by vortexing or stirring) until the solid is fully dissolved.
-
-
Post-Handling:
-
Decontaminate the spatula and any other reusable equipment immediately.
-
Dispose of all single-use contaminated items (e.g., weighing boat, gloves) in the designated solid hazardous waste container.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid self-contamination and dispose of it properly.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. hazmatschool.com [hazmatschool.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. ccny.cuny.edu [ccny.cuny.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. acs.org [acs.org]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
